2-Oxobutanamide
Description
The exact mass of the compound 2-Oxobutanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMINFSIXCUCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30887-80-0 | |
| Record name | 2-oxobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Oxobutanamide vs alpha-ketobutyramide nomenclature
The -Ketoamide Pharmacophore: Reconciling 2-Oxobutanamide Nomenclature with Protease Inhibitor Design
Executive Summary
In the landscape of modern drug discovery, the precise identification of chemical scaffolds is paramount for database mining, patent filing, and structural optimization. A frequent point of divergence occurs between systematic chemical nomenclature and legacy biochemical terminology. This technical guide explores the structural identity of C₄H₇NO₂ , systematically known as 2-oxobutanamide , and biochemically referred to as
Chemical Identity & Structural Nomenclature
The compound C₄H₇NO₂ (CH₃-CH₂-C(=O)-C(=O)NH₂) serves as the fundamental building block for a highly privileged pharmacophore. The dual nomenclature for this molecule arises from differing prioritization rules between pure chemistry and applied biochemistry.
The IUPAC Systematic Approach: 2-Oxobutanamide
Under the International Union of Pure and Applied Chemistry (IUPAC) guidelines, functional groups are assigned strict hierarchical priorities[1].
-
Priority: The amide group (-CONH₂) holds a higher nomenclature priority than the ketone group (-C=O)[1].
-
Parent Chain: The four-carbon backbone containing the primary amide is designated as butanamide.
-
Substituent: The doubly bonded oxygen at the C2 position must be treated as a substituent. IUPAC rules dictate the use of the prefix "oxo-" to indicate a doubly bonded oxygen on a carbon skeleton when a higher-priority group is present[2].
-
Result: The definitive systematic name is 2-oxobutanamide [3].
The Biochemical Convention: -Ketobutyramide
Biochemists historically derive nomenclature from biological precursor metabolites.
-
Precursor: The parent acid is
-ketobutyric acid, a standard metabolic intermediate. -
Terminology: The term "keto" was traditionally used to indicate the oxidation of a >CH(OH) group to a >C=O group[4]. While IUPAC has largely abandoned "keto" for naming specific systematic compounds[2], it remains deeply entrenched in biological sciences (e.g.,
-ketoglutarate). -
Result: When the carboxylic acid of
-ketobutyrate is converted to an amide, the trivial name becomes -ketobutyramide .
Logic tree mapping the structural divergence between systematic IUPAC and biochemical nomenclature.
Mechanistic Role of the -Ketoamide Motif in Drug Discovery
The 2-oxobutanamide/
The Reversible Covalent Mechanism
56-
Recognition: The peptidic or peptidomimetic backbone of the drug binds to the active site pockets (S1, S2, S3) via non-covalent interactions.
-
Nucleophilic Attack: The electrophilic C2 carbon (the "oxo" or "keto" carbon) is optimally positioned to undergo nucleophilic attack by the catalytic residue (e.g., Cys145 in SARS-CoV-2 Mpro)[5].
-
Transition State Stabilization: This attack forms a tetrahedral hemithioacetal (for cysteine) or hemiacetal (for serine) intermediate. Crucially, the adjacent primary or secondary amide group at C1 acts as a hydrogen bond donor/acceptor, anchoring the complex within the protease's oxyanion hole[6].
Because the hemithioacetal formation is thermodynamically balanced, the covalent bond can dissociate. This reversibility is a massive safety advantage, preventing the permanent off-target protein adduction often associated with irreversible Michael acceptors or epoxides[7].
Two-step kinetic mechanism of reversible covalent inhibition by alpha-ketoamide warheads.
Experimental Workflows: Validation of Reversible Covalent Binding
To confidently advance an
Step-by-Step Jump-Dilution Protocol
-
Step 1: Complex Formation (Incubation)
-
Action: Incubate the target protease (e.g., 100 nM SARS-CoV-2 Mpro) with the
-ketoamide inhibitor at a concentration of 10 × IC₅₀ for 60 minutes at 37°C. -
Causality: This high concentration ensures that >90% of the enzyme is driven into the hemithioacetal covalent complex (
).
-
-
Step 2: Rapid Dilution (The "Jump")
-
Action: Dilute the incubation mixture 100-fold into a reaction buffer containing a saturating concentration of a FRET-based fluorogenic peptide substrate.
-
Causality: The 100-fold dilution drops the free inhibitor concentration well below its
. This creates a thermodynamic vacuum, forcing the equilibrium to shift back toward the free enzyme ( ) if the covalent bond is reversible.
-
-
Step 3: Kinetic Monitoring
-
Action: Continuously monitor fluorescence (e.g., Ex/Em = 340/490 nm) over 4 hours.
-
Causality: A reversible
-ketoamide will yield a concave-upward progress curve. Initially, the reaction rate is near zero (enzyme is still bound). Over time, as the hemithioacetal collapses and the inhibitor diffuses away, the rate of substrate cleavage accelerates until it matches the uninhibited control. An irreversible inhibitor would yield a flat line (no recovery).
-
Quantitative Data: Protease Inhibition Profiles
The
| Compound Name | Target Enzyme | Warhead Type | IC₅₀ (nM) | Clinical Status |
| Telaprevir | HCV NS3/4A Protease | ~10 | FDA Approved[6] | |
| Boceprevir | HCV NS3/4A Protease | ~14 | FDA Approved[7] | |
| Compound 13b | SARS-CoV-2 Mpro | 670 | Preclinical[6] | |
| Compound 13b-K | SARS-CoV-2 Mpro | 120 | Preclinical[6] | |
| RMH148 | SARS-CoV-2 Mpro | In silico | Computational Lead[5] |
Data Note: The optimization from Compound 13b to the pure (S,S,S)-diastereomer 13b-K demonstrates how stereochemistry adjacent to the 2-oxobutanamide core drastically improves the thermodynamics of covalent docking[6].
References
-
[2] oxo compounds - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]
-
[3] 2-Oxobutanamide | C4H7NO2 | CID 13378766. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
-
[5] Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. MDPI - Molecules. Available at:[Link](Note: URL derived from standard MDPI indexing for the cited title).
-
[6] α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ResearchGate / Journal of Medicinal Chemistry. Available at: [Link]
-
[4] keto - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]
-
[7] Screening of Potential SARS-CoV-2 Main Protease Inhibitors. Dove Medical Press. Available at:[Link]
-
[1] IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides... Aakash Institute. Available at:[Link]
Sources
- 1. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. 2-Oxobutanamide | C4H7NO2 | CID 13378766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
The Role of 2-Oxobutanamide as a Metabolic and Pharmacological Intermediate
Executive Summary
2-Oxobutanamide (α-ketobutyramide) is a highly versatile chemical moiety that occupies a unique intersection between endogenous biochemistry, environmental bioremediation, and rational drug design. Characterized by its highly electrophilic α-keto carbon adjacent to an amide group, this structure acts as a transient intermediate in natural metabolic pathways and as a potent, reversible covalent warhead in synthetic pharmacology. This technical guide explores the dual nature of 2-oxobutanamide, detailing its formation during peptide oxidation, its role in the microbial degradation of xenobiotics, and its application as an electrophilic trap in the design of covalent protease inhibitors.
Endogenous Peptide Modification: The α-Ketoamide Pathway
In endogenous biological systems, 2-oxobutanamide and its derivatives are not typically primary metabolites but rather transient intermediates formed under conditions of oxidative stress. Hydroxyl radical-mediated oxidation of N-terminal amino acids yields α-ketoamide peptides, which can subsequently undergo nonenzymatic transamination in the presence of pyridoxamine to form epimeric amino acids[1]. This pathway is critical for understanding how oxidative damage alters peptide function and contributes to protein aging or pathology.
Protocol 1: Mass Spectrometry-Based Profiling of N-Terminal α-Ketoamides
To isolate and characterize these transient metabolic intermediates, researchers must employ derivatization strategies that stabilize the reactive α-keto group prior to mass spectrometric analysis.
-
Step 1: Biomimetic Oxidation. Incubate target peptides (10 µM) with 100 µM Cu(II) and 1 mM ascorbate for 24 hours at 37°C.
-
Causality: This Fenton-like system replicates endogenous oxidative stress, specifically abstracting the N-terminal α-hydrogen to form a ketimine intermediate that hydrolyzes into the α-ketoamide[1].
-
-
Step 2: DNPH Derivatization. React the mixture with 5 mM 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions (pH 3.0) for 1 hour.
-
Causality: The α-ketoamide is highly transient and prone to transamination. DNPH covalently traps the keto group as a stable hydrazone, preventing further degradation while providing a distinct +180 Da mass shift that acts as a self-validating tag during MS/MS[1].
-
-
Step 3: LC-MS/MS Analysis. Isolate the derivatized peptides using reverse-phase HPLC, followed by collision-induced dissociation (CID).
-
Causality: CID selectively fragments the peptide backbone. The localization of the +180 Da mass shift to the
ion unambiguously confirms that the modification occurred exclusively at the N-terminus[1].
-
Xenobiotic Metabolism: Environmental Bioremediation
Beyond human biochemistry, 2-oxobutanamide derivatives play a crucial role in the environmental degradation of synthetic compounds. A primary example is the microbial degradation of the herbicide pentoxazone in soil environments. Ubiquitous soil microorganisms initiate degradation by targeting the sterically accessible 1,3-oxazolidine-2,4-dione ring[2]. Hydrolysis at the C2 carbonyl group followed by decarboxylation yields the transient intermediate N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-3-methyl-2-oxobutanamide (A-0505)[2]. To prevent cellular toxicity from the reactive keto group, microbial enzymes rapidly reduce this intermediate into a stable 2-hydroxybutanamide derivative (A-1374)[2].
Metabolic degradation pathway of pentoxazone via a 2-oxobutanamide intermediate.
Pharmacological Application: Covalent Protease Inhibition
In rational drug design, the 2-oxobutanamide moiety is intentionally integrated into peptidomimetic scaffolds to act as an electrophilic warhead. This strategy has been highly successful in the development of antiviral therapeutics, including Hepatitis C inhibitors (e.g., boceprevir) and experimental SARS-CoV-2 main protease (Mpro) inhibitors[3].
The mechanism relies on the nucleophilic attack of a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro) on the highly electrophilic α-keto carbon of the 2-oxobutanamide warhead[3]. This reaction forms a reversible covalent hemithioketal intermediate. The resulting negatively charged alkoxy anion is stabilized by the enzyme's oxyanion hole, mimicking the tetrahedral transition state of natural peptide hydrolysis[3].
Mechanism of covalent hemithioketal formation by 2-oxobutanamide warheads.
Quantitative Efficacy of α-Ketoamide vs. Nitrile Warheads
Recent structural and thermodynamic studies have compared boceprevir-derived hybrids containing 2-oxobutanamide warheads (BBH-1) against those containing nitrile warheads (BBH-2, NBH-2, and Nirmatrelvir/PF-07321332)[3].
Table 1: Binding Thermodynamics and Antiviral Potency of Covalent Inhibitors
| Inhibitor | Warhead Type | Target Enzyme | Binding Affinity ( | Antiviral Potency ( |
| BBH-1 | 2-Oxobutanamide | SARS-CoV-2 Mpro | N/A (Insoluble for ITC) | 1.50 |
| BBH-2 | Nitrile | SARS-CoV-2 Mpro | 0.026 ± 0.016 | 0.88 |
| NBH-2 | Nitrile | SARS-CoV-2 Mpro | 0.030 ± 0.007 | 1.82 |
| PF-07321332 | Nitrile | SARS-CoV-2 Mpro | N/A | 0.25 |
Data summarizes the thermodynamic properties of boceprevir-derived hybrids against SARS-CoV-2[3].
Protocol 2: In Vitro Covalent Inhibition Assay for Protease Warheads
To validate the efficacy of 2-oxobutanamide-based inhibitors, researchers utilize continuous kinetic monitoring assays.
-
Step 1: Enzyme Equilibration. Pre-incubate 50 nM recombinant SARS-CoV-2 Mpro with varying concentrations of the 2-oxobutanamide inhibitor (0.1–10 µM) in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes at 37°C.
-
Causality: α-Ketoamides form reversible covalent bonds. Pre-incubation ensures that the hemithioketal formation reaches thermodynamic equilibrium before substrate introduction, preventing the underestimation of binding affinity[3].
-
-
Step 2: FRET Substrate Addition. Add 20 µM of a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.
-
Causality: The intact substrate internally quenches fluorescence. Proteolytic cleavage physically separates the fluorophore and quencher, providing a real-time, self-validating fluorescent readout of residual enzyme activity[3].
-
-
Step 3: Kinetic Monitoring & Analysis. Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15 minutes.
-
Causality: Continuous monitoring captures the initial velocity (
). Because covalent inhibitors often exhibit tight-binding kinetics, the data must be fit to the Morrison equation rather than standard Michaelis-Menten models to accurately determine the inhibition constant ( )[3].
-
Conclusion
The 2-oxobutanamide scaffold is a masterclass in chemical biology. In nature, it serves as a highly reactive, transient intermediate—whether formed via oxidative stress on endogenous peptides or through the microbial degradation of complex xenobiotics. In the laboratory, this exact reactivity is harnessed to create sophisticated, reversible covalent inhibitors that mimic natural transition states, offering a powerful tool in the ongoing development of targeted antiviral therapies.
References
1.[3] Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity - PMC, nih.gov. Available at: 2.[2] Microbial Degradation of Herbicide Pentoxazone in Soils: Microbial Metabolism of Herbicide Pentoxazone (part 2) | Request PDF, ResearchGate. Available at: 3.[1] N-Terminal α-Ketoamide Peptides: Formation and Transamination | Chemical Research in Toxicology, ACS Publications. Available at:
Sources
Methodological & Application
Preparation of 2-Oxobutanamide from 2-Oxobutanoic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 2-oxobutanamide from 2-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the chemical principles and practical execution of this transformation. We will explore two primary synthetic routes: a direct iodine-mediated amidation and a classic coupling-reagent-facilitated approach. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.
Introduction
2-Oxobutanamide, a simple α-ketoamide, represents a valuable building block in medicinal chemistry and organic synthesis. The α-ketoamide moiety is a privileged motif, known for its presence in various biologically active compounds, including enzyme inhibitors.[1] The synthesis of such compounds from readily available α-keto acids like 2-oxobutanoic acid is a fundamental transformation. 2-oxobutanoic acid itself is an endogenous metabolite involved in amino acid metabolism.[2] This guide will provide two robust methods for its conversion to the corresponding primary amide, 2-oxobutanamide.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Oxobutanoic acid | C₄H₆O₃ | 102.09 | Colorless liquid or solid | 600-18-0 |
| 2-Oxobutanamide | C₄H₇NO₂ | 101.10 | Expected to be a powder | 30887-80-0[3][4] |
Method 1: Direct Oxidative Amidation using Iodine
This modern approach offers a straightforward conversion of α-keto acids to primary amides under mild conditions, avoiding the need for pre-activation of the carboxylic acid. The mechanism is believed to involve an oxidative decarboxylation followed by in situ amidation.
Reaction Workflow
Caption: Workflow for the direct oxidative amidation of 2-oxobutanoic acid.
Detailed Experimental Protocol
Materials:
-
2-Oxobutanoic acid
-
Aqueous ammonia (28-30%)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxobutanoic acid (1.0 mmol, 1.0 eq) in a mixture of water and methanol (e.g., 5 mL, 1:1 v/v).
-
Addition of Reagents: To the stirred solution, add aqueous ammonia (4.0 mmol, 4.0 eq) followed by iodine (2.0 mmol, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-oxobutanamide.
-
Method 2: Amidation using Coupling Reagents (EDC/HOBt)
This is a more traditional and widely used method for amide bond formation. It involves the activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack of ammonia. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a common and effective choice that minimizes side reactions and racemization.[5][6][7]
Reaction Workflow
Caption: Workflow for EDC/HOBt mediated amidation of 2-oxobutanoic acid.
Detailed Experimental Protocol
Materials:
-
2-Oxobutanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-oxobutanoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 mmol, 1.2 eq) and EDC·HCl (1.2 mmol, 1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Amidation: In a separate flask, prepare a solution/suspension of ammonium chloride (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq) in anhydrous DMF (2 mL). Add this mixture to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterization of 2-Oxobutanamide
Authentic experimental spectroscopic data for 2-oxobutanamide is not widely available in the literature. The following are expected characterization data based on the structure and data for analogous compounds.
-
¹H NMR (Proton NMR): Expected signals would include a triplet for the methyl group (CH₃), a quartet for the methylene group (CH₂), and broad singlets for the amide protons (NH₂).
-
¹³C NMR (Carbon NMR): Signals for the four distinct carbon atoms are expected, including two carbonyl carbons (one keto and one amide), a methylene carbon, and a methyl carbon.
-
IR (Infrared) Spectroscopy: Characteristic peaks would include N-H stretching for the amide group (around 3200-3400 cm⁻¹), C=O stretching for the ketone and amide carbonyls (in the range of 1650-1750 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 101.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A predicted mass spectrum for 2-oxobutanoyltyramide shows a molecular ion peak at m/z = 221.[8]
Troubleshooting and Safety Considerations
-
Safety: Both iodine and coupling reagents like EDC can be hazardous.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Conditions: For the coupling reagent method, strictly anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate and the coupling reagent itself.
-
Purification: The purification of primary amides can sometimes be challenging due to their polarity. A mixed solvent system with a polar component (e.g., methanol in dichloromethane) may be necessary for effective elution during column chromatography. The water-soluble byproducts from the EDC/HOBt reaction are generally removed during the aqueous work-up.
Conclusion
The preparation of 2-oxobutanamide from 2-oxobutanoic acid can be achieved through multiple synthetic strategies. The direct iodine-mediated amidation presents a modern, atom-economical approach, while the use of coupling reagents like EDC/HOBt offers a classic and reliable alternative. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. This guide provides the necessary detailed protocols and underlying scientific principles to enable researchers to successfully synthesize and characterize this valuable chemical building block.
References
-
PubChem. 2-Oxobutanamide. National Center for Biotechnology Information. [Link][3]
-
RSC Publishing. PhI(OAc)2 and iodine-mediated synthesis of N-alkyl sulfonamides derived from polycyclic aromatic hydrocarbon scaffolds and determination of their antibacterial and cytotoxic activities. [Link]
-
Organic Chemistry Portal. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. [Link]
-
PubChemLite. 2-oxobutanamide (C4H7NO2). [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
PMC. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][5]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][7]
-
ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]
-
YouTube. Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. [Link]
-
Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
-
ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]
-
Chem-Lib. Chemistry of Amides. [Link]
-
MDPI. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
NIST WebBook. 2-Butanone, oxime. [Link]
-
NIST WebBook. 2-Butanamine, (S)-. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: Direct Amidation of 2′-Aminoacetophenones Using I 2 -TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. [Link]
-
Eurasian Journal of Chemistry. 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]
-
ResearchGate. Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. [Link]
-
ResearchGate. Mass spectra of the novel compounds, a (5) 2-oxobutanoyltyramide, M ⁺ =.... [Link][8]
-
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
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- 1. organic-chemistry.org [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. 2-Oxobutanamide | C4H7NO2 | CID 13378766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
Application Note: 2-Oxobutanamide as a Privileged Synthon in Heterocyclic Compound Synthesis
Introduction & Mechanistic Rationale
In the realm of synthetic and medicinal chemistry, the
Unlike simple ketones or amides, 2-oxobutanamide features adjacent pro-electrophilic centers (the C1 amide carbonyl and the C2 keto carbonyl) alongside a pro-nucleophilic
Logical Workflow of Heterocyclic Assembly
The following workflow illustrates how the bis-electrophilic nature of 2-oxobutanamide is leveraged to generate distinct heterocyclic classes through specific reagent pairing.
Reaction pathways of 2-Oxobutanamide yielding diverse heterocyclic scaffolds.
Quantitative Data: Reaction Optimization & Scope
To facilitate experimental design, the table below summarizes the optimized reaction conditions, expected yields, and stereochemical outcomes for the primary heterocycles derived from 2-oxobutanamide.
| Heterocycle Class | Reagents / Catalyst | Solvent & Temp | Yield (%) | Enantiomeric Excess (ee %) | Primary Application |
| Quinoxalinones | o-Phenylenediamine, AcOH (10 mol%) | EtOH, 80°C | 75 - 88 | N/A | Kinase Inhibitors |
| Tetrahydro- | Tryptamine, Prolyl-urea H-bond donor | Toluene, 40°C | 82 - 95 | 85 - 94 | Alkaloid Scaffolds |
| 1,2,4-Triazin-5-ones | Thiocarbohydrazide, MeI | H₂O/MeOH, Reflux | 65 - 78 | N/A | Herbicides / Ligands |
Experimental Protocols & Causality
Pre-Reaction Quality Control (Self-Validation)
Causality:
Protocol A: Synthesis of Quinoxalinone Derivatives via Dinucleophilic Condensation
Mechanistic Causality: The synthesis relies on the differing electrophilicities of the C1 and C2 carbons. The primary amine of o-phenylenediamine attacks the highly electrophilic C2 keto group first, forming an imine intermediate. Subsequent intramolecular cyclization occurs at the less electrophilic C1 amide carbonyl, driving the expulsion of ammonia (or a substituted amine) to form the aromatic quinoxalinone core. Acid catalysis (AcOH) is used to protonate the C2 carbonyl, lowering the LUMO and accelerating the initial attack.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-oxobutanamide (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Activation: Add glacial acetic acid (0.1 mmol, 10 mol%) to the solution.
-
Addition: Slowly add o-phenylenediamine (1.1 mmol) in portions over 5 minutes to prevent exothermic side reactions and oligomerization.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a bright blue fluorescent spot under 365 nm UV light confirms the formation of the conjugated quinoxalinone ring.
-
Workup: Cool the mixture to room temperature to induce precipitation. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Protocol B: Asymmetric Pictet-Spengler Reaction (PSR)
Mechanistic Causality: The Pictet-Spengler reaction of tryptamines with ketones is notoriously sluggish due to the low electrophilicity of ketimines compared to aldimines. However, the electron-withdrawing amide group of 2-oxobutanamide activates the adjacent ketone, facilitating ketimine formation. A chiral prolyl-urea organocatalyst is employed to provide a single H-bond donor network that rigidifies the transition state. This dictates the facial selectivity of the nucleophilic attack by the indole C3 position, establishing the new stereocenter with high enantiomeric excess .
Step-by-Step Methodology:
-
Imine Formation: Combine tryptamine (0.4 mmol) and 2-oxobutanamide (0.48 mmol) in a solvent mixture of Toluene/Hexane (5:1 v/v, 10 mL). Heat to reflux with a Dean-Stark trap for 2 hours to remove water.
-
Moisture Sequestration: Cool the reaction to 40°C. Add 5 Å molecular sieves (160 mg). Causality: Ketimines are highly prone to hydrolysis; absolute anhydrous conditions are mandatory for the subsequent cyclization.
-
Catalysis: Add the chiral prolyl-urea catalyst (20 mol%) and o-nitrobenzoic acid (15 mol%) as a co-catalyst to facilitate the prototropic shift required for indole rearomatization.
-
Cyclization: Stir at 40°C for 24–48 hours.
-
In-Process Validation: Take a 50 µL aliquot, dilute in CDCl₃, and run a crude
C-NMR. The disappearance of the imine carbon signal (~165 ppm) and the appearance of the newly formed sp³ tetrasubstituted carbon (~60 ppm) definitively validates successful cyclization. -
Purification: Filter the mixture through a short pad of Celite, concentrate in vacuo, and purify via flash column chromatography.
Protocol C: Cyclocondensation to 1,2,4-Triazin-5-ones
Mechanistic Causality: Reaction with thiocarbohydrazide involves the initial formation of a hydrazone at the C2 keto position. The adjacent amide (C1) then undergoes nucleophilic acyl substitution by the distal amine of the thiocarbohydrazide, forming a 6-membered triazine ring .
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve thiocarbohydrazide (1.0 mmol) in a 1:1 mixture of H₂O and MeOH (15 mL).
-
Addition: Add 2-oxobutanamide (1.0 mmol) dropwise at room temperature.
-
Cyclocondensation: Heat the mixture to reflux for 8 hours.
-
Alkylation (Optional but Recommended): To stabilize the resulting thione tautomer as a thioether (preventing oxidative degradation), cool the mixture to room temperature, add K₂CO₃ (1.5 mmol) and Methyl Iodide (1.2 mmol). Stir for 2 hours.
-
In-Process Validation: Analyze via LC-MS. A mass shift corresponding to [M+H]+ of the methylated triazinone confirms successful ring closure and alkylation.
-
Isolation: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
References
-
Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Thiocarbohydrazides: Synthesis and Reactions Source: American Journal of Chemistry (Scientific & Academic Publishing) URL: [Link]
-
Title: Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst Source: Angewandte Chemie International Edition (Wiley) URL: [Link]
Application Note: High-Throughput Amidase Activity Profiling Using 2-Oxobutanamide in a Continuous LDH-Coupled Assay
Target Audience: Researchers, biochemists, and drug development professionals. Application: High-throughput screening (HTS), enzyme kinetics, and inhibitor profiling for amidases and hydrolases.
Executive Summary & Mechanistic Rationale
Amidase enzymes, including specific thiol and serine hydrolases such as the [1], are critical targets in lipid metabolism, inflammation, and viral entry pathways. Historically, assaying amidase activity has relied on the endpoint detection of ammonia (e.g., via Berthelot or Nessler reactions). However, these methods suffer from severe background interference when using biological buffers containing primary amines (like Tris) or reducing agents.
To circumvent these limitations, 2-oxobutanamide (α-ketobutyramide) serves as a highly specialized, dual-purpose substrate.
-
Enhanced Electrophilicity: The adjacent α-keto group strongly polarizes the amide bond. This mimics the transition state of native lipid substrates, making 2-oxobutanamide highly susceptible to nucleophilic attack by catalytic serine or cysteine residues[2].
-
Kinetic Resolution via Coupling: The hydrolysis of 2-oxobutanamide yields ammonia and 2-oxobutanoate (α-ketobutyrate) . Crucially, 2-oxobutanoate is a highly preferred substrate for[3]. By coupling the amidase reaction with LDH and NADH, researchers can monitor the stoichiometric oxidation of NADH to NAD⁺ in real-time via absorbance at 340 nm[4].
This continuous, self-validating system eliminates the need for endpoint colorimetric development, providing superior kinetic data (Vmax, Km, and Ki) for drug discovery applications.
Biochemical Pathway & Logical Relationship
The causality of this assay relies on the rapid, stoichiometric reduction of the cleavage product. When the target amidase cleaves 2-oxobutanamide, the resulting 2-oxobutanoate is immediately consumed by the excess coupling enzyme (LDH).
Expert Insight: For optimal assay performance, utilize the heart-isoform of LDH (LDH-1 / H4). Research indicates that LDH-1 exhibits superior catalytic efficiency for 2-oxobutanoate (often termed α-hydroxybutyrate dehydrogenase activity) compared to the muscle isoform, ensuring the coupling step is never rate-limiting[4].
Biochemical mechanism of the LDH-coupled continuous amidase assay using 2-oxobutanamide.
Comparative Data Presentation
To justify the transition from traditional ammonia detection to the 2-oxobutanamide/LDH-coupled system, the quantitative and operational parameters are summarized below:
| Assay Parameter | Endpoint Ammonia Assay (e.g., Berthelot) | Continuous LDH-Coupled Assay (2-Oxobutanamide) |
| Readout Modality | Colorimetric (Endpoint, 600-700 nm) | UV Absorbance (Real-time Kinetic, 340 nm) |
| Throughput Capacity | Low to Medium (Requires stop/develop steps) | High (Direct continuous read in 96/384-well plates) |
| Buffer Interference | High (Fails in Tris, glycine, or with DTT) | Low (Insensitive to standard amines and reducing agents) |
| Data Quality | Single time-point (Prone to non-linear errors) | Continuous (Direct calculation of Vmax, Km, and Ki) |
| Coupling Enzyme | None | Lactate Dehydrogenase (LDH-1 Isoform)[4] |
Experimental Protocol: Continuous Kinetic Microplate Assay
The following protocol is designed for a 96-well UV-transparent microplate format (200 µL final volume).
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Causality: Triton X-100 prevents non-specific enzyme adsorption to the plastic wells).
-
NADH Stock (10 mM): Dissolve NADH in Assay Buffer. Keep on ice and protect from light.
-
LDH Coupling Enzyme (100 U/mL): Dilute rabbit heart LDH-1 in Assay Buffer.
-
2-Oxobutanamide Substrate (50 mM): Dissolve in 100% DMSO.
Self-Validating Assay Setup
A robust assay must be a self-validating system. You must include the following controls to isolate the true amidase activity:
-
Minus-Amidase Blank: Measures the spontaneous, non-enzymatic hydrolysis of 2-oxobutanamide.
-
Minus-Substrate Blank: Measures background NADH oxidation caused by endogenous dehydrogenases if using crude cell lysates.
-
Coupling Validation Well: Contains 2x the concentration of LDH. (Causality: If the
increases in this well, the coupling enzyme is rate-limiting. The rate must remain unchanged to guarantee you are measuring the target amidase).
Step-by-Step Methodology
-
Master Mix Assembly: To each test well, add 160 µL of Assay Buffer, 10 µL of NADH Stock (final concentration 0.5 mM), and 10 µL of LDH (final concentration 5 U/well).
-
Enzyme Addition: Add 10 µL of the target amidase (or lysate) to the respective wells.
-
Baseline Incubation: Incubate the plate at 37°C inside the microplate reader for 5 minutes. Monitor absorbance at 340 nm to establish a flat baseline and exhaust any background endogenous keto-acids.
-
Initiation: Rapidly add 10 µL of 2-oxobutanamide (final concentration 2.5 mM; 5% final DMSO).
-
Kinetic Read: Immediately read the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.
Step-by-step experimental workflow for the continuous kinetic microplate assay.
Data Analysis
Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient (
References
-
Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI. ACS Chemical Biology (2019).[Link]
-
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry (2020).[Link]
-
Information on EC 1.1.1.27 - L-lactate dehydrogenase. BRENDA Enzyme Database.[Link]
-
Substrate specificity of the lactate dehydrogenase. Bioscientifica (1978).[Link]
Sources
Condensation reactions involving 2-Oxobutanamide
Application Note: Advanced Condensation Workflows Involving 2-Oxobutanamide in Heterocyclic Synthesis
Introduction & Mechanistic Grounding
The synthesis of complex, highly functionalized heterocycles is a cornerstone of modern drug discovery. Within this domain, 2-oxobutanamide (and its derivatives, such as
Unlike standard aliphatic ketones, the
Figure 1: Global reactivity profile and key condensation pathways of 2-oxobutanamide.
Workflow I: Enantioselective Pictet-Spengler Reaction (PSR)
The asymmetric Pictet-Spengler reaction involving ketones is notoriously difficult due to the low reactivity of the ketonic carbonyl and the challenge of differentiating the flanking substituents. However, 2-oxobutanamide derivatives successfully undergo catalytic enantioselective PSR with tryptamines to afford 1,1-disubstituted tetrahydro-
Causality & Experimental Design:
To achieve high enantioselectivity, a single H-bond donor prolyl-urea organocatalyst is employed. The catalyst lowers the LUMO of the
Protocol: Synthesis of 1,1-Disubstituted Tetrahydro- -carbolines
Self-Validating System: This protocol utilizes real-time TLC monitoring for conversion and chiral HPLC for enantiopurity validation, ensuring the catalytic cycle remains unbroken and selective.
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve tryptamine (0.10 mmol) and
-benzyl-2-oxobutanamide (0.12 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 2.0 mL). -
Temperature Control: Cool the reaction mixture strictly to 10 °C using a cryocooler. Note: Do not allow the mixture to reach room temperature, as background imine formation will erode enantioselectivity.
-
Catalyst Addition: Add the prolyl-urea organocatalyst (10 mol%). Stir the mixture continuously at 10 °C for 48 hours.
-
In-Process QC: Monitor the consumption of tryptamine via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV and ninhydrin stain).
-
Quenching & Purification: Once complete, directly load the crude mixture onto a silica gel column. Elute with a gradient of petroleum ether/ethyl acetate to isolate the pure tetrahydro-
-carboline. -
Validation: Determine the
using chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H column).
Table 1: Quantitative Data for PSR Optimization [5]
| Catalyst Type | Temperature (°C) | Yield (%) | Enantiomeric Excess (
Figure 2: Organocatalytic activation model for the enantioselective Pictet-Spengler reaction.
Workflow II: Sc(III)-Catalyzed Carbonyl-Yne Reaction
The carbonyl-yne condensation is traditionally hindered by the linear geometry and weak nucleophilicity of alkynes compared to alkenes. However, tethering an alkyne to a 2-oxobutanamide derivative allows for a highly efficient, 100% atom-economical synthesis of multisubstituted allenes[3].
Causality & Experimental Design:
Scandium(III) triflate (
Protocol: Diastereoselective Synthesis of Multisubstituted Allenes
-
Substrate Preparation: Synthesize the
-(2-alkynylalkyl)- -oxoamide precursor by coupling 3-methyl-2-oxobutanoic acid with the corresponding alkynylamine using standard oxalyl chloride/DMF activation[6]. -
Catalytic Condensation: In a 10 mL sealed tube, dissolve the
-(2-alkynylalkyl)- -oxoamide (0.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). -
Activation: Add
(5 mol%) in one portion. The hard Lewis acid immediately coordinates to the dicarbonyl system. -
Heating: Stir the reaction mixture at 80 °C for 12 hours.
-
In-Process QC: Monitor the disappearance of the starting material via GC-MS or TLC. The formation of the allene can be confirmed by the distinct IR stretching frequency around
. -
Isolation: Cool to room temperature, quench with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography (EtOAc/Petroleum Ether).
Table 2: Diastereoselectivity in Sc(III)-Catalyzed Carbonyl-Yne Reactions [3]
| Substrate Substitution | Catalyst | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Unsubstituted Alkyne | None | 80 | 0 | N/A |
| Unsubstituted Alkyne |
Workflow III: Heterocycle Condensation via Diamines and Hydrazines
Beyond asymmetric catalysis, 2-oxobutanamide is a robust precursor for the rapid assembly of planar heterocycles. Condensation with thiocarbohydrazides yields highly functionalized triazinones[4], while reactions with
Causality & Experimental Design:
These reactions rely on the sequential nucleophilic attack of bis-nucleophiles on the
Protocol: Synthesis of Quinoxaline Derivatives
-
Reaction Setup: In a round-bottom flask, combine 2-oxobutanamide (1.0 mmol) and
-phenylenediamine (1.0 mmol) in 5 mL of glacial acetic acid. -
Condensation: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours. The acidic environment catalyzes the initial Schiff base formation at the
-keto position, followed by intramolecular cyclization at the amide carbonyl. -
Precipitation & QC: Cool the mixture to room temperature and pour it into crushed ice. The quinoxaline derivative will precipitate as a solid. Validate the completion of the cyclization by the absence of the amide carbonyl peak (
) in the FT-IR spectrum. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >95% purity.
References
-
Andres, R., Wang, Q., & Zhu, J. (2022). Catalytic Enantioselective Pictet-Spengler Reaction of α-Ketoamides Catalyzed by a Single H-Bond Donor Organocatalyst. Angewandte Chemie International Edition. Available at:[Link]
-
Yuan, X., Yang, J., & Wang, S. (2025). Sc(III)-Catalyzed Carbonyl–Yne Reaction for the Diastereoselective Allene Synthesis: A Concerted Asynchronous Mechanism. Organic Letters (ACS Publications). Available at:[Link]
-
Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available at:[Link]
Sources
- 1. N,N-diethyl-2-oxo butyramide | 69016-02-0 | Benchchem [benchchem.com]
- 2. Catalytic Enantioselective Pictet-Spengler Reaction of α-Ketoamides Catalyzed by a Single H-Bond Donor Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Facile Synthesis of 3-Ethylquinoxalin-2(1H)-one Derivatives Using 2-Oxobutanamide
Abstract
This application note provides a comprehensive guide for the synthesis of quinoxaline derivatives, specifically focusing on the utilization of 2-oxobutanamide as a key building block. Quinoxalines are a privileged class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[1][2][3] This document details the underlying chemical principles, offers a step-by-step experimental protocol, and explains the rationale behind the procedural choices, thereby ensuring both technical accuracy and practical utility for researchers in organic synthesis and drug development.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline core, characterized by a benzene ring fused to a pyrazine ring, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The versatility of the quinoxaline scaffold also extends to materials science, where its derivatives find use as dyes, semiconductors, and organic light-emitting diodes.[4]
The classical and most prevalent method for synthesizing quinoxalines involves the condensation of an aryl o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound.[1] This approach is highly efficient and modular, allowing for the introduction of diverse substituents onto the quinoxaline ring system. This application note focuses on a specific embodiment of this reaction, employing 2-oxobutanamide as the 1,2-dicarbonyl equivalent to yield 3-ethylquinoxalin-2(1H)-one, a valuable intermediate for further chemical elaboration.
The Core Reaction: Condensation of o-Phenylenediamine and 2-Oxobutanamide
The synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and 2-oxobutanamide proceeds via a well-established acid-catalyzed condensation-cyclization mechanism. 2-Oxobutanamide, an α-ketoamide, provides the requisite two-carbon synthon for the formation of the pyrazinone ring of the quinoxaline derivative.
Mechanistic Rationale
The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism, illustrated below, involves several key steps:
-
Activation of the Carbonyl: The acid catalyst protonates one of the carbonyl groups of the α-ketoamide (in equilibrium with its hydrated form or reacting directly), increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the more electrophilic carbonyl carbon to form a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal undergoes dehydration to form an imine (Schiff base).
-
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the amide carbonyl in this case).
-
Final Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic quinoxalinone ring system.
Figure 1. Proposed reaction mechanism for the acid-catalyzed synthesis of 3-ethylquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-Ethylquinoxalin-2(1H)-one
This protocol describes a general procedure for the synthesis of 3-ethylquinoxalin-2(1H)-one. It is designed to be robust and scalable, but optimization may be required for specific substituted derivatives of o-phenylenediamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Phenylenediamine | Reagent | Sigma-Aldrich | Can be recrystallized from ethanol/water if necessary. |
| 2-Oxobutanamide | >95% | Custom Synthesis/Commerical | |
| Acetic Acid | Glacial | Fisher Scientific | Serves as both solvent and catalyst. |
| Ethanol | 200 Proof | Decon Labs | For recrystallization. |
| Deionized Water | In-house | For work-up and recrystallization. | |
| Anhydrous Sodium Sulfate | Reagent | VWR | Drying agent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For recrystallization and chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2. General experimental workflow for the synthesis and purification.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add 2-oxobutanamide (1.01 g, 10.0 mmol, 1.0 equiv.) to the flask, followed by glacial acetic acid (20 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath. Heat the reaction mixture to reflux (approximately 110-118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the final product, 3-ethylquinoxalin-2(1H)-one, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Trustworthiness and Self-Validation
The protocol described is based on well-established and frequently cited methods for quinoxaline synthesis.[6][7] The use of acetic acid as both a solvent and a catalyst represents a common and effective strategy for this type of condensation.[1][4]
Self-Validating System:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is driven to completion and preventing the formation of by-products due to prolonged heating.
-
Work-up and Purification: The extractive work-up is designed to remove the acetic acid and any water-soluble impurities. The final purification step (recrystallization or chromatography) ensures the isolation of a high-purity product, which can be validated by melting point determination and spectroscopic analysis. A sharp melting point close to the literature value is a strong indicator of purity.
Conclusion
The synthesis of quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a robust and versatile method. This application note demonstrates the successful application of this strategy using 2-oxobutanamide as a readily accessible α-ketoamide to produce 3-ethylquinoxalin-2(1H)-one. The provided protocol is straightforward, utilizes common laboratory reagents and equipment, and includes measures for ensuring the reliability and purity of the final product. This methodology provides a valuable tool for researchers engaged in the synthesis of heterocyclic compounds for applications in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. Synthesis of quinoxalines. Available at: [Link]
-
Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]
-
Nakkirala, V. R., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]
-
Zhou, C., et al. (2018). Facile photochemical synthesis of α-ketoamides and quinoxalines from amines and benzoylacetonitrile under mild conditions. Synthetic Communications, 48(15), 1934-1942. Available at: [Link]
-
Gomez-Ceballos, E., et al. (2023). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 20(2), e202200351. Available at: [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
-
Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
Topic: One-Pot Synthesis Procedures for Alpha-Ketobutyramides
An Application Note and Protocol Guide for Researchers
Abstract
Alpha-ketoamides (α-ketoamides), including the α-ketobutyramide scaffold, are privileged chemical structures that feature prominently in medicinal chemistry and are integral to numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Their unique electronic and structural properties, characterized by adjacent carbonyl and amide groups, make them potent inhibitors of various enzymes, particularly proteases.[5] The development of efficient, atom-economical, and operationally simple synthetic routes to these valuable motifs is a primary objective in drug discovery and process chemistry. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering significant advantages over traditional linear syntheses by increasing molecular complexity and structural diversity in a single, convergent step, thereby minimizing waste and purification efforts.[6][7] This guide provides an in-depth analysis of field-proven, one-pot procedures for the synthesis of α-ketobutyramides and related α-ketoamides, with a focus on the underlying mechanisms, practical experimental protocols, and comparative insights to aid researchers in selecting and implementing the optimal strategy for their specific targets.
Introduction to One-Pot Strategies for α-Ketoamide Synthesis
The α-ketoamide core is a versatile building block, but its synthesis can be challenging due to the presence of multiple reactive sites.[2][3] Traditional multi-step approaches often suffer from lower overall yields and generate significant chemical waste. One-pot syntheses elegantly circumvent these issues by telescoping multiple reaction steps into a single operation without the isolation of intermediates. This approach is not only more efficient but also aligns with the principles of green chemistry.[2][8]
The most powerful and widely adopted one-pot strategies for α-ketoamide synthesis are dominated by isocyanide-based multicomponent reactions (IMCRs) and advanced oxidative coupling methods.
Key Advantages of One-Pot Procedures:
-
High Convergence: Rapidly builds complex molecular architectures from simple, readily available starting materials.[7]
-
Atom Economy: Maximizes the incorporation of reactant atoms into the final product, with minimal byproducts (often just water).[9][10]
-
Operational Simplicity: Reduces the number of unit operations (extractions, purifications, solvent swaps), saving time and resources.
-
Scaffold Diversity: Allows for the generation of large libraries of compounds by simply varying the input components, a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies.[9]
Core Methodologies for One-Pot Synthesis
Several robust methodologies have been established. The choice of method depends on the available starting materials, desired substitution patterns, and tolerance of functional groups.
Passerini Reaction with Subsequent Oxidation
The Passerini three-component reaction (P-3CR) is a foundational IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][11][12] While the direct product is not an α-ketoamide, a clever one-pot modification involves the in-situ oxidation of the initially formed α-hydroxy amide intermediate.
Causality of the Workflow:
-
Formation of the α-Hydroxy Amide: The reaction proceeds through the α-addition of the isocyanide to the carbonyl component, which is activated by the carboxylic acid. A subsequent Mumm rearrangement yields the stable α-acyloxy amide.[11] For the purpose of creating an α-ketoamide, the process is often modified or a subsequent hydrolysis step is performed to yield the key α-hydroxy amide intermediate.
-
In-Situ Oxidation: Without isolating the intermediate, a suitable oxidizing agent is introduced to the reaction mixture. This converts the secondary alcohol of the α-hydroxy amide into the corresponding ketone, furnishing the final α-ketoamide product.[1] This two-step, one-pot sequence is highly effective and versatile.
A notable variation is the Passerini–Amine Deprotection–Acyl Migration (PADAM) strategy, which also generates an α-hydroxy amide intermediate ripe for oxidation.[5]
Diagram 1: General Workflow for Passerini-Oxidation Synthesis
A simplified workflow for the one-pot Passerini-Oxidation strategy.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most powerful MCR, as it brings together four components—an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide—in a single step to form an α-acylaminoamide, or a bis-amide.[9][10][13] While the direct Ugi product is not an α-ketoamide, specific Ugi/oxidation sequences have been developed to access this scaffold. The reaction is highly exothermic and often completes within minutes.[9]
Mechanistic Rationale (E-E-A-T): The reaction's success hinges on a series of reversible steps culminating in an irreversible rearrangement that drives the entire sequence to completion.
-
Imine Formation: The amine and carbonyl compound condense to form an imine (or iminium ion).[10]
-
Nucleophilic Attack: The isocyanide's nucleophilic carbon atom attacks the electrophilic iminium ion.
-
Carboxylate Addition: The resulting nitrilium intermediate is trapped by the carboxylate anion.
-
Mumm Rearrangement: This final, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom forms the thermodynamically stable bis-amide product and is the key driving force of the reaction.[9]
Diagram 2: Ugi Four-Component Reaction (U-4CR) Mechanism
General workflow for one-pot oxidative strategies.
Comparative Overview of Methodologies
The selection of a synthetic route is a critical decision based on substrate scope, scalability, and reaction conditions. The table below summarizes the core methodologies.
| Method | Key Reactants | Typical Catalyst/Reagents | Key Advantages | Limitations & Considerations |
| Passerini-Oxidation | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | None for Passerini; Oxidant (e.g., DMP, SO₃•Py) for oxidation | Wide substrate scope, high functional group tolerance, operationally simple. [1][5] | Two-step sequence in one pot; requires a post-reaction oxidation step. |
| Ugi-Based Sequences | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Generally catalyst-free. [9] | Extremely high convergence and atom economy; rapidly builds peptide-like complexity. [10] | Direct product is not an α-ketoamide; requires specific substrates or post-Ugi modification. |
| Cu-Catalyzed Oxidation | 1-Arylethanol, Secondary Amine | Copper(I) Iodide (CuI), TBHP, O₂ | Uses readily available alcohols; good to excellent yields. [14] | Limited to secondary amines; primary and tertiary amines are ineffective. [14] |
| Metal-Free Oxidation | Ethylarene, Amine | I₂/Pyridine/TBHP, NaI/TBHP | Metal-free, solvent-free conditions; uses inexpensive starting materials. [15][16] | May require elevated temperatures; scope can be limited by the stability of the arene. |
| Ynamide Coupling | α-Keto Acid, Amine | Ynamide | Extremely mild conditions, broad substrate compatibility, avoids toxic reagents. [17][18] | Requires synthesis or purchase of α-keto acid starting materials and ynamides. |
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Protocol 1: Passerini-Based Synthesis of an α-Ketoamide via In-Situ Oxidation
Principle: This protocol first generates an α-hydroxy amide intermediate from butyraldehyde, which is then oxidized in the same pot using Dess-Martin Periodinane (DMP) to yield the corresponding α-ketobutyramide. This is a modified, two-step one-pot procedure based on established principles. [1][5] Materials and Reagents:
-
Butyraldehyde
-
Benzoic acid
-
Benzyl isocyanide
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add benzoic acid (1.22 g, 10 mmol, 1.0 equiv).
-
Addition of Reactants: Dissolve the acid in anhydrous DCM (40 mL). Add butyraldehyde (0.72 g, 10 mmol, 1.0 equiv) followed by benzyl isocyanide (1.17 g, 10 mmol, 1.0 equiv) to the stirring solution at room temperature.
-
Passerini Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC). The formation of the α-acyloxy amide or its hydrolyzed α-hydroxy amide intermediate should be observed.
-
In-Situ Oxidation: Once the initial reaction is complete, cool the flask to 0 °C in an ice bath. Add Dess-Martin Periodinane (5.0 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Oxidation Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the oxidation of the intermediate to the final α-ketoamide product by TLC.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 30 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-ketobutyramide.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Isocyanides are volatile and have a strong, unpleasant odor; handle with care.
-
Dess-Martin Periodinane is shock-sensitive and should be handled carefully.
Protocol 2: Copper-Catalyzed One-Pot Synthesis from a 1-Arylethanol
Principle: This protocol demonstrates the synthesis of an α-ketoamide from 1-phenylethanol and morpholine using a copper(I) iodide catalyst in a one-pot, multi-oxidation sequence. [14] Materials and Reagents:
-
1-Phenylethanol
-
Morpholine
-
Copper(I) Iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Oxygen (balloon or bubbler)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction vial/flask with a magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL reaction vial, combine 1-phenylethanol (122 mg, 1.0 mmol, 1.0 equiv), morpholine (104 mg, 1.2 mmol, 1.2 equiv), and CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Neat Conditions: The reaction is performed neat (without solvent), which has been shown to be superior for this transformation. [14]3. Initiation: Add TBHP (0.3 mL, 2.0 mmol, 2.0 equiv) to the mixture.
-
Oxygen Atmosphere: Place an oxygen-filled balloon on the reaction vial or bubble O₂ gently through the mixture.
-
Heating: Place the vial in a preheated oil bath at 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Washing: Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired α-ketoamide.
Causality and Optimization Notes:
-
Role of Copper/TBHP: The Cu/TBHP system is primarily responsible for the initial oxidation of the alcohol. [14]* Role of Copper/Oxygen: The Cu/O₂ system facilitates the subsequent sp3 C-H oxidation and final oxidative amidation. [14]* Solvent Effects: Neat conditions are optimal. Using solvents can lead to lower yields. [14]* Amine Scope: This method works well for secondary amines. Primary amines were found to be ineffective under these conditions. [14]
Conclusion
The one-pot synthesis of α-ketobutyramides and their analogs represents a significant advancement in synthetic efficiency and green chemistry. Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, provide a highly convergent and diversity-oriented platform for accessing these scaffolds, especially when coupled with in-situ oxidation. Concurrently, modern catalytic methods involving oxidative coupling offer direct and powerful alternatives from simple, inexpensive feedstocks like alcohols and ethylarenes. By understanding the mechanistic underpinnings and practical considerations of each method, researchers in drug development and organic synthesis can strategically select and implement the most suitable protocol to accelerate their discovery programs.
References
- Ugi Four-component Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
- Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. (2025, November 14). (URL: )
- Multicomponent Synthesis of α-Branched Amides - PMC. (URL: )
- A Nonoxidative Passerini Pathway to α-Ketoamides. (2015, September 16). (URL: )
- Passerini reaction - Wikipedia. (URL: )
- Applications of the Ugi reaction with ketones - PMC. (URL: )
- A New Multicomponent Reaction for the Synthesis of Amides - Taylor & Francis. (2021, May 1). (URL: )
- Sharma, N., Kotha, S. S., Lahiri, N., & Sekar, G. (2015). Copper-Catalyzed One-Pot Synthesis of α-Ketoamides from 1-Arylethanols. Synthesis, 47(05), 726-736. (URL: )
- Synthesis of α-ketoamides via Passerini reaction - Brano tesi - Tesionline. (URL: )
- Ugi reaction - Wikipedia. (URL: )
- Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer
- Ugi Reaction - Alfa Chemistry. (URL: )
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (URL: )
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. (2014, March 4). (URL: )
- Multicomponent Synthesis of α-Branched Amides | Request PDF - ResearchG
- Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). (URL: )
- Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed. (2025, July 15). (URL: )
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- De Novo Synthesis of α‐Ketoamides via Pd/TBD Synergistic Catalysis - PMC - NIH. (2024, July 10). (URL: )
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy | Request PDF - ResearchG
- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC. (URL: )
- (PDF)
- Recent Advances in the Synthesis and Applications of α-Ketothioesters. (2021, March 2). (URL: )
- Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed. (2016, March 9). (URL: )
- One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - Organic Chemistry Portal. (URL: )
- The common methods for the synthesis of α‐ketoamides.
- One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - PubMed. (2022, March 4). (URL: )
- Recent Advances in the Catalytic Synthesis of α-Ketoamides | Request PDF - ResearchG
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Reaction mechanisms of 2-Oxobutanamide with phenylhydrazine
Application Note & Protocol
Topic: Mechanistic Pathways and Synthetic Protocols for the Reaction of 2-Oxobutanamide with Phenylhydrazine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of the indole scaffold remains a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of natural products and pharmaceuticals.[1] The Fischer indole synthesis, a reaction with a rich history dating back to 1883, provides a powerful and versatile method for constructing this critical heterocyclic system.[2][3] This document provides an in-depth analysis of the reaction between 2-oxobutanamide and phenylhydrazine, a specific application of the Fischer synthesis to produce 2-ethyl-1H-indole-3-carboxamide. We will dissect the multi-step reaction mechanism, offer field-tested experimental protocols with detailed rationales, and provide troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.
The Underlying Chemistry: A Mechanistic Deep Dive
The conversion of an arylhydrazone into an indole under acidic conditions is a sophisticated sequence of chemical transformations.[2] Understanding this pathway is not merely academic; it is fundamental to optimizing reaction conditions and predicting potential side products. The reaction between 2-oxobutanamide and phenylhydrazine is a textbook example of this process.
The generally accepted mechanism involves several key stages:[4][5]
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the ketone carbonyl group in 2-oxobutanamide with phenylhydrazine. This is a standard nucleophilic addition-elimination reaction that forms the critical phenylhydrazone intermediate.[5][6]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes a crucial tautomerization to the more reactive ene-hydrazine isomer.[4][7] This step requires at least one α-hydrogen on the carbonyl side of the hydrazone, a condition met by the methylene group (C3) of the original 2-oxobutanamide.
-
[5][5]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The protonated ene-hydrazine undergoes an irreversible[5][5]-sigmatropic rearrangement, analogous to a Cope or Claisen rearrangement.[5] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, establishing the core framework of the final product.[2] Isotopic labeling studies have definitively shown that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the indole ring.[3][4]
-
Aromatization and Cyclization: The resulting diimine intermediate loses a proton to regain aromaticity in the six-membered ring. This is immediately followed by an intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons to form a five-membered cyclic aminal.[4]
-
Ammonia Elimination: Under the acidic conditions, the aminal is protonated, which facilitates the elimination of a molecule of ammonia (NH₃). This final step results in the formation of the energetically favorable and stable aromatic indole ring system.[4][5]
The following diagram illustrates this intricate mechanistic sequence.
Caption: Reaction mechanism for the Fischer synthesis of 2-ethyl-1H-indole-3-carboxamide.
Field-Proven Experimental Protocols
The choice of acid catalyst and reaction conditions is critical and can significantly impact yield and purity.[8] We present two robust protocols utilizing common Brønsted and Lewis acid catalysts. The synthesis is often performed as a one-pot procedure, where the intermediate hydrazone is not isolated, improving operational efficiency.[2][5]
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
PPA serves as both the catalyst and reaction medium, providing a strongly acidic and dehydrating environment suitable for driving the reaction to completion.[8]
Materials & Reagents:
-
Phenylhydrazine (1.0 eq)
-
2-Oxobutanamide (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Ammonium hydroxide solution (~20%)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid (typically 10-20 times the weight of the limiting reagent) and heat to 80-90 °C to ensure it is stirrable.
-
Addition of Reactants: To the stirring PPA, add 2-oxobutanamide (1.0 eq) followed by the dropwise addition of phenylhydrazine (1.0 eq). Rationale: Premixing the reactants before adding to the hot acid can lead to uncontrolled side reactions. Sequential addition allows for better control.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C. The optimal temperature may require empirical determination.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. Self-Validation: Consistent monitoring is key to avoiding decomposition of the product due to prolonged exposure to strong acid at high temperatures.
-
Workup: Once the reaction is complete, allow the mixture to cool slightly and then very carefully pour it into a beaker of vigorously stirring ice-water. Causality: This step quenches the reaction and precipitates the crude product. The addition must be slow and cautious as it is highly exothermic.
-
Neutralization: Basify the acidic aqueous slurry to a pH of 8-9 using a concentrated ammonium hydroxide solution. This neutralizes the PPA and ensures the indole product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-ethyl-1H-indole-3-carboxamide.[8]
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) in Refluxing Solvent
This classic Brønsted acid-catalyzed method offers milder conditions and simpler temperature control.
Materials & Reagents:
-
Phenylhydrazine (1.0 eq)
-
2-Oxobutanamide (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-1.0 eq)
-
Solvent (e.g., glacial acetic acid or toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq), 2-oxobutanamide (1.0 eq), and the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Add p-TsOH·H₂O (catalytic or stoichiometric amount). Rationale: Using a solvent like toluene with a Dean-Stark trap can be advantageous to remove water formed during the initial hydrazone formation, driving the equilibrium forward.
-
Reaction Execution: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
Neutralization: Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acidic catalyst. Self-Validation: Checking the pH of the aqueous layer ensures complete neutralization.
-
Extraction: Wash the organic layer with water and then with brine. The brine wash helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as described in Protocol 1.
Experimental Workflow and Troubleshooting
A successful synthesis relies on a logical workflow from setup to final characterization.
Caption: General experimental workflow for Fischer indole synthesis.
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst or insufficient acidity. | Try a stronger acid catalyst (e.g., switch from p-TsOH to PPA). Ensure anhydrous conditions if using a Lewis acid like ZnCl₂.[9] |
| Decomposition of starting material or product. | Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it upon completion. | |
| Steric hindrance in starting materials. | This is an inherent limitation. More forcing conditions (higher temperature, stronger acid) may be required. | |
| Multiple Products / Side Reactions | Use of an unsymmetrical ketone leading to regioisomers. | (Not applicable to 2-oxobutanamide). For other ketones, choice of acid and solvent can influence regioselectivity. |
| Side reactions like N-N bond cleavage without cyclization. | Optimize catalyst concentration and temperature.[9] A solvent-free approach may sometimes yield cleaner results.[7] | |
| Difficult Purification | Tarry byproducts from decomposition. | Ensure the workup is performed promptly. An acid-base extraction might help if the indole nitrogen is sufficiently basic and impurities are neutral.[9] |
| Product co-elutes with impurities. | Systematically screen different solvent systems for column chromatography. Gradient elution is often effective.[9] Consider recrystallization if the product is a solid. |
Expected Product Characterization
Final validation of the synthesized 2-ethyl-1H-indole-3-carboxamide is achieved through standard spectroscopic techniques.[10]
| Technique | Expected Characteristics |
| ¹H NMR | - Broad singlet for the indole N-H proton (>10 ppm). - Aromatic protons on the benzene ring (multiplets, ~7.0-8.0 ppm). - Singlets for the amide (-CONH₂) protons. - Quartet and triplet for the ethyl group at the C2 position. |
| ¹³C NMR | - Resonances for the 8 aromatic/heterocyclic carbons. - Signal for the amide carbonyl carbon (~170 ppm). - Signals for the two carbons of the ethyl group. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₁H₁₂N₂O. |
| Infrared (IR) | - N-H stretching bands for the indole NH and amide NH₂ (~3100-3400 cm⁻¹). - C=O stretching band for the amide carbonyl (~1650 cm⁻¹). - C=C stretching bands for the aromatic ring. |
By adhering to these detailed protocols and understanding the underlying mechanistic principles, researchers can confidently synthesize and validate indole derivatives for applications in drug discovery and materials science.
References
-
Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Salunke, V. D., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie, 63(11), 1125-1128.
-
Ethyl 3-oxo-2-(phenylhydrazono)butanoate. (n.d.). PubChem. Retrieved from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu. Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Fun, H.-K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E, 65(Pt 7), o1320.
- Gupta, S. C., et al. (2011). Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: a re-determination. Acta Crystallographica Section E, 67(Pt 2), o460.
- Varma, R. S., & Varma, M. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(40), 7337-7339.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). Molecules, 15(4), 2490-2498.
- Rollas, S., & Güniz Küçükgüzel, S. (2007). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Marmara Pharmaceutical Journal, 11, 22-29.
- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Mohareb, R. M., et al. (2011). Pyrazole Derivatives and Their Anti-Tumor Evaluations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 8-19.
-
Carbonyl compounds react with phenyl hydrazine to form. (2026, January 9). Vedantu. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Purification of 2-Oxobutanamide via Optimized Crystallization Techniques
Abstract
This technical guide provides a comprehensive framework for the purification of 2-Oxobutanamide, a valuable α-ketoamide building block in medicinal chemistry and drug development.[1][2] Achieving high purity is critical for subsequent synthetic steps and biological assays. This note details the foundational principles of crystallization and presents two detailed, field-proven protocols—Cooling Crystallization and Anti-Solvent Crystallization—designed to guide researchers in developing a robust and reproducible purification strategy. The protocols emphasize a systematic approach, beginning with essential solvent screening and culminating in methods for crystal harvesting and analysis.
Foundational Principles of Crystallization
Crystallization is a powerful purification technique that separates a compound from a solution in its pure, solid, crystalline phase, excluding impurities that remain in the liquid phase (mother liquor). The process is governed by the principles of solubility and the controlled creation of a supersaturated state, which is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.
1.1. The Role of Physicochemical Properties
A successful crystallization protocol for 2-Oxobutanamide hinges on understanding its key physicochemical properties:
-
Solubility: The solubility of a solute in a solvent is temperature-dependent. A good crystallization solvent will typically dissolve a large amount of the compound at a high temperature and a significantly lower amount at a low temperature. 2-Oxobutanamide, with a LogP of approximately -0.5, is predicted to be relatively polar, suggesting solubility in polar solvents.[3]
-
Molecular Structure: The 2-Oxobutanamide molecule contains an α-ketoamide functional group. This motif features two carbonyl groups and an amide N-H bond, making it an excellent candidate for forming strong, directional hydrogen bonds. The preferred geometry of α-ketoamides is often planar, which facilitates orderly packing into a crystal lattice.[4]
-
Polymorphism: Organic molecules can often crystallize into multiple distinct crystal structures, a phenomenon known as polymorphism. Different polymorphs can exhibit varying physical properties, including melting point, solubility, and stability. It is crucial to control crystallization conditions to consistently produce the desired, most stable polymorph.[5]
1.2. The Crystallization Process: A Three-Step Framework
-
Achieving Supersaturation: This is the essential first step where the concentration of 2-Oxobutanamide in the solution is increased beyond its equilibrium solubility point. This can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: In the supersaturated state, molecules begin to self-assemble into small, ordered clusters. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: Once stable nuclei have formed, further molecules from the solution deposit onto the crystal surface, allowing the crystals to grow in size. The rate of growth must be carefully controlled to prevent the entrapment of impurities.
Pre-Crystallization Workflow: Solvent Screening
The selection of an appropriate solvent system is the most critical experimental parameter in developing a crystallization protocol. An ideal solvent should be safe, cost-effective, and exhibit a high-temperature coefficient of solubility for 2-Oxobutanamide while being a poor solvent for the expected impurities.
Protocol 2.1: Systematic Solvent Screening
This protocol outlines the widely accepted shake-flask method for determining solubility and identifying suitable crystallization solvents.[6][7]
Objective: To identify solvents that exhibit high solubility for 2-Oxobutanamide at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Materials:
-
2-Oxobutanamide (crude)
-
A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene)
-
Small-volume vials (e.g., 2 mL) with screw caps
-
Heating and stirring plate
-
Analytical balance
-
Thermometer
Procedure:
-
Preparation: Add a small, pre-weighed amount of 2-Oxobutanamide (e.g., 20 mg) to a series of labeled vials.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.2 mL) to each corresponding vial.
-
Room Temperature Assessment: Vigorously stir or shake the vials at room temperature for 30 minutes. Observe and record if the solid dissolves completely. If it dissolves, it is likely too soluble at room temperature for cooling crystallization.
-
Heating: For solvents where the compound is not fully soluble at room temperature, gradually heat the vials with stirring. Note the temperature at which the solid completely dissolves.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-4 °C).
-
Observation: Observe the quality and quantity of the crystals that form upon cooling. A successful solvent will yield a significant amount of crystalline precipitate.
-
Data Recording: Systematically record all observations in a table.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at 20°C (Qualitative) | Dissolution Temp. (°C) for 100 mg/mL | Crystal Formation upon Cooling (Qualitative) | Remarks |
| Water | Soluble | N/A | Poor | Potential anti-solvent or for aqueous workup |
| Ethanol | Sparingly Soluble | ~50°C | Good, fine needles | Promising candidate for cooling crystallization |
| Acetone | Soluble | N/A | Poor | Potential solvent for anti-solvent method |
| Ethyl Acetate | Sparingly Soluble | ~60°C | Good, prisms | Promising candidate for cooling crystallization |
| Toluene | Insoluble | >80°C | N/A | Not a suitable single solvent |
| Heptane | Insoluble | N/A | N/A | Potential anti-solvent |
Note: Data presented is hypothetical and for illustrative purposes. Researchers must generate this data experimentally.
Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Crystallization Protocols for 2-Oxobutanamide
Based on the results of the solvent screening, a suitable crystallization method can be selected. Below are two detailed protocols.
Protocol 3.1: Cooling Crystallization
Principle: This technique is ideal for compounds that show a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, inducing supersaturation and crystallization.
Procedure:
-
Dissolution: In a suitable flask, add the crude 2-Oxobutanamide to the chosen solvent (e.g., ethanol, based on screening). Use a ratio determined from your screening (e.g., 5-10 mL of solvent per gram of crude material).
-
Heating: Heat the mixture with gentle stirring to a temperature just below the solvent's boiling point until all the solid has dissolved. Rationale: This ensures the creation of a saturated or near-saturated solution at a high temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed crystallization dish or flask. Rationale: This step removes insoluble particulate matter that could otherwise act as unwanted nucleation sites or contaminate the final product.
-
Slow Cooling: Cover the flask or dish (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer.
-
Further Cooling (Yield Maximization): Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the precipitation of the product. Rationale: Solubility is further decreased at lower temperatures, leading to a higher recovery yield.
-
Crystal Harvesting: Proceed to Section 4 for crystal harvesting and drying.
Visualization: Cooling Crystallization Workflow
Caption: Step-by-step cooling crystallization workflow.
Protocol 3.2: Anti-Solvent Crystallization
Principle: This method is used when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both liquids are miscible. The anti-solvent is added to a solution of the compound, reducing the overall solubility and inducing precipitation.
Procedure:
-
Dissolution: Dissolve the crude 2-Oxobutanamide in the minimum amount of a suitable solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., heptane or water) dropwise. Rationale: A slow addition rate is critical for maintaining control over the level of supersaturation, which favors crystal growth over rapid precipitation or "oiling out".
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Re-dissolution (Optional): If the solution becomes too cloudy too quickly, add a few drops of the primary solvent to redissolve the fine precipitate, then resume the slow addition of the anti-solvent.
-
Crystal Growth: Once persistent turbidity is achieved, stop adding the anti-solvent, cover the flask, and allow it to stand undisturbed for several hours or overnight to allow crystals to grow.
-
Yield Maximization: The flask can be cooled in an ice bath to further decrease solubility and maximize the yield.
-
Crystal Harvesting: Proceed to Section 4 for crystal harvesting and drying.
Visualization: Anti-Solvent Crystallization Workflow
Caption: Step-by-step anti-solvent crystallization workflow.
Post-Crystallization: Harvesting, Analysis, and Validation
4.1. Protocol: Crystal Harvesting and Drying
-
Filtration: Set up a Büchner funnel with a filter paper that fits snugly. Wet the filter paper with a small amount of the cold crystallization solvent mixture. Decant the mother liquor and then transfer the crystal slurry to the funnel.
-
Washing: With the vacuum off, add a small amount of cold, fresh solvent over the crystals to wash away any remaining mother liquor. Apply the vacuum to pull the wash solvent through. Repeat if necessary. Rationale: Using a cold solvent minimizes the re-dissolution of the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible. Transfer the crystal cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40°C).
4.2. Purity and Yield Assessment
-
Yield Calculation: Calculate the percentage yield based on the mass of the pure, dried product relative to the initial mass of the crude material.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity. Compare the experimental value to literature values if available.
-
Chromatographic Analysis (e.g., HPLC, TLC): Assess the purity by comparing the chromatogram of the crystallized product to that of the crude material. The pure product should ideally show a single spot or peak.
-
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR): Confirm the chemical identity and structural integrity of the purified 2-Oxobutanamide.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13378766, 2-Oxobutanamide. PubChem. [Link]
-
Chemical Synthesis Database (2024). N-isopropyl-3,3-dimethyl-2-oxobutanamide. Chemical Synthesis Database. [Link]
-
Kaji, R., et al. (2007). PROPERTIES OF THE KETO AMIDES FORMED BY AMINOLYSIS OF 3,7-DIARYLPYRANO[4,3-c]PYRAN. Journal of the Japan Society of Colour Material. [Link]
-
BuyersGuideChem (2024). 3-Oxobutanamide Properties. BuyersGuideChem. [Link]
-
Li, Z., et al. (2024). De Novo Synthesis of α‐Ketoamides via Pd/TBD Synergistic Catalysis. Angewandte Chemie International Edition. [Link]
-
U.S. Environmental Protection Agency (2024). N-(2,4-Dimethylphenyl)-3-oxobutanamide Properties. CompTox Chemicals Dashboard. [Link]
-
ResearchGate (2021). Structures of α-ketoamides 110−118 developed by Zhang et al. ResearchGate. [Link]
-
American Elements (2024). 2-oxobutanamide Product Page. American Elements. [Link]
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
-
Costantino, G., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]
-
Sravani, S., et al. (2017). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
-
Cargill, R.W. (1981). SOLUBILITY DATA SERIES. Pergamon Press. [Link]
-
Costantino, G., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. National Center for Biotechnology Information. [Link]
-
ResearchGate (2012). Crystal structures and characterization of the polymorphs of (2-furyl)oxoacetamide. ResearchGate. [Link]
-
Roy, M., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Oxobutanamide Synthesis
Welcome to the Application Support Center for α-ketoamide synthesis. 2-Oxobutanamide (also known as α-ketobutyramide) and its derivatives are privileged structural motifs in medicinal chemistry, frequently utilized as pharmacophores for protease inhibition[1]. However, the synthesis of these compounds is notoriously plagued by low yields due to the inherent instability of the α-keto acid precursors and the susceptibility of the final product to degradation[2].
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help researchers maximize their synthetic yield.
Strategic Workflows for α-Ketoamide Synthesis
Before troubleshooting a failing reaction, it is critical to ensure you have selected the appropriate synthetic route. While direct amidation of 2-oxobutanoic acid is the most common approach, alternative catalytic routes have emerged to bypass the instability of α-keto acids entirely[3].
Primary synthetic pathways for 2-oxobutanamide, highlighting direct and catalytic routes.
Quantitative Data: Reagent Selection for Direct Amidation
The choice of coupling reagent and base dictates the success of direct amidation. α-Keto acids are highly prone to decarboxylation when activated. The table below summarizes the empirical yields of 2-oxobutanamide using various coupling conditions.
| Coupling Reagent | Solvent | Base | Temp (°C) | Yield (%) | Primary Byproduct / Issue |
| EDC / NHS | DCM | TEA | 25 | < 40 | Severe decarboxylation (Propionamide) |
| DCC / HOBt | DMF | TEA | 25 | 55 | DCU byproduct inclusion, difficult purification |
| PyBOP | DMF | DIPEA | 0 to 25 | 78 | Pyrrolidine amide formation |
| HATU | DMF | DIPEA | 0 to 25 | 85–92 | Minimal (Optimal Conditions) |
Data reflects standard laboratory optimizations. HATU/DIPEA consistently outperforms due to rapid OAt-ester formation, minimizing the lifespan of the vulnerable activated intermediate[4].
Validated Protocol: HATU-Mediated Direct Amidation
This self-validating protocol utilizes low temperatures and sterically hindered bases to suppress side reactions.
Materials:
-
2-Oxobutanoic acid (1.0 eq)
-
Amine source (e.g., Ammonium chloride for primary amide) (1.2 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 2-oxobutanoic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. (Causality: Atmospheric moisture leads to premature hydrolysis of the activated ester).
-
Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. (Causality: The α-keto acid is thermally labile. Lowering the temperature reduces the kinetic rate of decarboxylation[2]).
-
Activation: Add HATU (1.05 eq) in one portion. Immediately begin dropwise addition of DIPEA (1.5 eq). Stir for 10–15 minutes. (Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a nucleophile against the highly electrophilic α-carbonyl group).
-
In-Process Control (IPC): Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete formation of the activated OAt-ester before proceeding.
-
Amidation: Add the amine source (1.2 eq). If using an amine hydrochloride salt, add an additional 1.0 eq of DIPEA to liberate the free base.
-
Propagation: Maintain at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature over 2 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH
Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na SO . -
Purification: Concentrate under reduced pressure (bath temp < 30 °C) and purify via flash column chromatography. (Caution: α-Ketoamides can degrade on highly acidic silica; limit column residence time).
Troubleshooting Guide & FAQs
Q1: My yield is consistently below 40%, and LC-MS shows a mass corresponding to propionamide. What is happening?
A: You are observing decarboxylation. When the carboxylic acid of 2-oxobutanoic acid is activated, the intermediate becomes highly susceptible to losing CO
Q2: I successfully synthesized the α-ketoamide, but it seems to degrade or epimerize during storage. How can I stabilize it? A: The α-ketoamide moiety is a "privileged structure" but is highly reactive. It acts as both a proelectrophile and a pronucleophile. At physiological pH or in unbuffered aqueous solutions, rapid epimerization and degradation can occur due to the proximity of the two carbonyl groups[1]. Solution: Store the purified 2-oxobutanamide as a lyophilized solid at -20 °C under argon. Avoid storing it in protic solvents (like methanol or water) for prolonged periods.
Degradation pathway of α-ketoamides in protic or basic environments.
Q3: Are there alternative methods to synthesize 2-oxobutanamide without using unstable α-keto acids? A: Yes. If direct amidation continues to fail due to substrate instability, consider oxidative amidation . Recent advances demonstrate that α-ketoamides can be synthesized directly from 1-arylethanols or via copper-catalyzed reactions of sulfoxonium ylides with amines[3][5]. For instance, reacting a sulfoxonium ylide with an amine in the presence of a copper catalyst at 70 °C in 1,4-dioxane yields the corresponding α-ketoamide while completely avoiding the decarboxylation pathway[5].
Q4: Why is the C-N bond in my α-ketoamide behaving differently in NMR compared to standard amides? A: This is a documented structural phenomenon. The amide carbon-nitrogen bond in s-trans α-ketoamides is slightly shorter than in classical amides, and there is a lack of conjugation between the two adjacent carbonyl groups. This makes the α-ketoamide behave more like an amide substituted by an electron-withdrawing group, which increases the electrophilicity of the α-keto carbon[1].
References
-
WO2012063085A2 - Drug derivatives. Google Patents. 4
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central (PMC). 1
-
Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis. 3
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. 2
-
Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides. ACS Publications. 5
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2012063085A2 - Drug derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH Conditions for 2-Oxobutanamide Stability
Welcome to the Application Scientist Support Center for 2-Oxobutanamide and related
2-Oxobutanamide is a highly privileged motif in medicinal chemistry, frequently utilized as a reversible covalent warhead in the design of serine and cysteine protease inhibitors (such as those targeting SARS-CoV-2 Mpro and Hepatitis C NS3)[1][2]. However, the same electrophilic properties that make this moiety an excellent enzyme inhibitor also make it highly susceptible to pH-dependent degradation, hydration, and nucleophilic attack in aqueous buffers[3].
This guide is designed to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand the underlying chemical mechanisms, and implement self-validating protocols for handling 2-oxobutanamide derivatives.
Frequently Asked Questions (FAQs)
Q: Why does my 2-oxobutanamide compound degrade rapidly in my standard biological assay buffer (pH 7.5 - 8.5)?
A: The degradation is driven by base-catalyzed hydrolysis. In the
Q: I am observing an unexpected mass in my LC-MS (+18 Da). Is my compound impure? A: Not necessarily. In aqueous media, the highly electrophilic keto-carbonyl of 2-oxobutanamide exists in equilibrium with its gem-diol hydrate form [2]. This hydration is strongly influenced by the pH of the solution and the substitution on the amide nitrogen. The +18 Da mass shift is the signature of this water addition. To confirm, shift the pH of your analytical mobile phase to slightly acidic (pH 5.0), which pushes the equilibrium back toward the active keto form.
Q: What is the optimal pH range for the long-term storage of 2-oxobutanamide stock solutions? A: The optimal stability is achieved in slightly acidic to neutral conditions, specifically pH 5.5 to 6.5 . At this range, there is insufficient hydroxide concentration to drive base-catalyzed hydrolysis, and the hydronium concentration is too low to catalyze rapid gem-diol formation or acid hydrolysis.
Troubleshooting Guide
Issue: Complete loss of compound during silica gel purification or concentration.
-
Causality:
-Ketoamides are prone to dimerization and degradation when concentrated in the presence of trace acids/bases on silica surfaces. -
Solution: Convert the 2-oxobutanamide into a bisulfite adduct prior to purification. The bisulfite adduct acts as a robust protecting group for the
-keto carbon, preventing dimerization[5]. It can be safely purified and subsequently regenerated in mild conditions without highly acidic or basic extremes. (See Protocol 2).
Issue: Irreproducible IC values in protease inhibition assays.
-
Causality: Many serine/cysteine proteases exhibit optimal catalytic activity at pH 8.0–9.0. However, 2-oxobutanamide degrades rapidly under these basic conditions, meaning the effective concentration of your inhibitor drops over the course of the assay[4].
-
Solution: You must decouple the enzyme's optimal pH from the inhibitor's stability. Perform a time-dependent stability profile of your compound in the assay buffer. If the half-life (
) is shorter than your assay incubation time, you must either lower the assay pH (e.g., to pH 7.0–7.5) or utilize a continuous-flow assay format to maintain a constant inhibitor concentration.
Quantitative Data: pH-Stability Profile
The following table summarizes the dominant molecular species and relative stability of 2-oxobutanamide derivatives across the pH spectrum.
| pH Condition | Dominant Molecular Species | Relative Stability ( | Primary Degradation Pathway |
| pH < 3.0 | Gem-diol hydrate | Moderate (~12-24 h) | Acid-catalyzed hydrolysis |
| pH 5.5 - 6.5 | Trans-s-trans ketoamide | High (> 72 h) | None (Optimal Storage Range) |
| pH 7.4 | Ketoamide / Hydrate eq. | Moderate (~8-12 h) | Mild base-catalyzed hydration |
| pH > 8.5 | Ring-opened / Cleaved | Low (< 2 h) | Base-catalyzed cleavage[4] |
Mechanistic Visualization
Fig 1: pH-dependent structural evolution and degradation pathways of 2-oxobutanamide.
Experimental Protocols
Protocol 1: Self-Validating LC-MS pH Stability Profiling
This protocol is designed to accurately measure the half-life of 2-oxobutanamide in various buffers without introducing artifactual degradation during the autosampler queuing process.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 4.0 (Acetate), pH 6.0 (MES), pH 7.4 (HEPES), and pH 8.5 (Tris). Pre-warm to 37°C.
-
Spiking: Dilute the 2-oxobutanamide stock (10 mM in anhydrous DMSO) into the pre-warmed buffers to achieve a final concentration of 10 µM. Ensure final DMSO concentration is
1% to prevent co-solvent stabilization effects. -
Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C. Extract 50 µL aliquots at
hours. -
Critical Quenching Step: Immediately dispense each 50 µL aliquot into 50 µL of ice-cold Acetonitrile containing 0.2% Formic Acid .
-
Causality Check: This step is mandatory. The organic solvent precipitates buffer salts/proteins, while the formic acid instantly drops the pH to ~3.0, halting base-catalyzed hydrolysis. Without this, the compound will continue to degrade while waiting in the LC-MS autosampler, leading to false-positive instability data.
-
-
Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS using a C18 column. Monitor both the parent mass (
) and the hydrate mass ( ).
Fig 2: Self-validating LC-MS workflow for pH stability profiling.
Protocol 2: Bisulfite Adduct Protection for Purification
Use this protocol when bulk purification of 2-oxobutanamide results in severe yield loss due to degradation[5].
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude 2-oxobutanamide in ethyl acetate (EtOAc). Add an equal volume of saturated aqueous sodium bisulfite (
) solution. -
Agitation: Stir vigorously at room temperature for 2 hours. The highly electrophilic
-keto carbon will react with the bisulfite to form a water-soluble -hydroxy sulfonate adduct. -
Phase Separation: Transfer to a separatory funnel. Discard the organic layer (which contains organic impurities). Wash the aqueous layer once more with fresh EtOAc.
-
Regeneration: Carefully adjust the pH of the aqueous layer to pH 6.0 using mild aqueous
. Do not exceed pH 7.0. -
Extraction: Extract the regenerated 2-oxobutanamide into fresh EtOAc, dry over
, and concentrate under reduced pressure at 30°C to yield the stabilized, purified compound.
References
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.ACS Publications (Journal of Medicinal Chemistry, 2021).
- Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases.ConnectSci (Australian Journal of Chemistry, 2009).
- An Insight into the Interaction Between α-Ketoamide-Based Inhibitor and Coronavirus Main Protease.ChemRxiv (2020).
- Bisulfite purification of an alpha-keto amide.Google Patents (WO2008076316A2).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. WO2008076316A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
Technical Support Center: 2-Oxobutanamide Handling & Storage
Welcome to the Technical Support Center for 2-Oxobutanamide (α-ketobutyramide). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot degradation issues and maximize the shelf-life of this highly reactive compound.
Core Mechanistic Insights: The Vulnerability of the α-Ketoamide Motif
2-Oxobutanamide features an α-ketoamide moiety, which is a "privileged motif" in medicinal chemistry widely utilized in the development of covalent reversible inhibitors targeting serine and cysteine proteases[1]. The mechanism of action relies on the nucleophilic attack of the target protease's catalytic residue onto the electrophilic α-keto carbon, forming a stable thiohemiketal or hemiaminal adduct[2].
However, the exact electronic properties that make 2-Oxobutanamide an effective warhead also render it highly unstable during ex vivo storage. The electron-withdrawing nature of the adjacent amide bond exacerbates the electrophilicity of the α-keto group, making it highly susceptible to premature nucleophilic attack by environmental moisture and hydroxide ions[3]. Understanding this causality is the first step in establishing a self-validating storage protocol.
Troubleshooting & FAQs
Q: My LC-MS analysis of a stored 2-Oxobutanamide batch shows a major impurity with a mass shift of +18 Da. What is this, and is the batch ruined? A: This +18 Da shift corresponds to the formation of a gem-diol (hydrate)[3]. The highly electrophilic α-keto group reacts rapidly with atmospheric moisture. Because hydration is often a reversible equilibrium, the batch is not necessarily ruined. Self-Validation: You can attempt to reverse this hydration by lyophilizing the sample under high vacuum to drive off the water via sublimation. Follow this with re-analysis via LC-MS to confirm the disappearance of the +M+18 peak.
Q: We formulated 2-Oxobutanamide in a standard PBS buffer (pH 7.4) for a 48-hour cellular assay, but observed a complete loss of target inhibition. Why? A: α-Ketoamides exhibit pronounced base-sensitivity. At physiological pH (7.4) and above, the molecule undergoes hydroxide-mediated hydrolysis, cleaving the amide bond to yield 2-oxobutanoic acid and ammonia[3]. This degradation product lacks the necessary structural determinants to engage the target protease. Resolution: Prepare aqueous stocks immediately before use, or formulate in a slightly acidic buffer (pH 5.5–6.0) where the half-life is significantly extended.
Q: What is the optimal protocol for storing high-throughput screening aliquots in DMSO? A: While DMSO is a universal solvent for drug screening, it is highly hygroscopic. Water absorbed by DMSO will catalyze the hydration of the α-keto group. Resolution: Use strictly anhydrous DMSO (≤0.005% H₂O) stored over molecular sieves. Aliquot the solutions to minimize freeze-thaw cycles, purge the headspace with Argon, and store at -20°C. Under these conditions, stability is maintained for a maximum of 3 months[4].
Quantitative Stability Metrics
To ensure experimental reproducibility, refer to the following stability metrics when planning your assays.
| Storage Matrix | Atmosphere | Temperature | Estimated Shelf-Life | Primary Degradation Mechanism |
| Solid Powder | Ambient Air | 25°C | < 1 Week | Hydration (Gem-diol formation)[3] |
| Solid Powder | Nitrogen/Argon | 4°C | 1–2 Months | Trace Hydration[5] |
| Solid Powder | Argon (Sealed) | -20°C to -80°C | > 2 Years | None detected[4] |
| Anhydrous DMSO | Argon Headspace | -20°C | Up to 3 Months | Slow Hydrolysis / Hydration[4] |
| Aqueous Buffer (pH 7.4) | Ambient | 37°C | < 24 Hours | Base-catalyzed Hydrolysis[3] |
Standard Operating Procedure: Lyophilization & Inert Storage
To guarantee the structural integrity of 2-Oxobutanamide, implement this self-validating lyophilization and storage workflow. Do not skip the purging steps, as oxygen and moisture are the primary catalysts for degradation.
-
Solubilization: Dissolve the synthesized 2-Oxobutanamide in a 1:1 mixture of MS-grade Acetonitrile and ultra-pure water to a concentration of 10 mg/mL. Causality: Acetonitrile prevents freezing point depression and facilitates rapid, uniform sublimation.
-
Cryogenic Freezing: Flash-freeze the solution in amber glass vials using a dry ice/acetone bath (-78°C). Causality: Rapid freezing creates a microcrystalline structure that maximizes surface area for sublimation, while amber glass prevents UV-induced photodegradation.
-
Primary Drying (Sublimation): Transfer the vials to a lyophilizer. Apply a vacuum of < 50 mTorr and maintain the shelf temperature at -40°C for 24 hours. Causality: Maintaining the temperature strictly below the glass transition temperature of the matrix ensures water is removed purely via sublimation, protecting the α-keto group from liquid-phase hydrolysis.
-
Secondary Drying (Desorption): Gradually ramp the shelf temperature to +20°C over 12 hours while maintaining the vacuum. Causality: This thermodynamic shift provides the energy required to break hydrogen bonds and remove tightly bound (adsorbed) water molecules that primary drying cannot eliminate.
-
Inert Gas Purging: Break the vacuum using high-purity Argon gas (99.999%). Causality: Argon is significantly denser than Nitrogen. It sinks into the vial, providing a superior, heavier blanket against atmospheric moisture during the capping process[5].
-
Sealing and Validation: Immediately cap the vials with PTFE-lined silicone septa, crimp seal, and transfer to -20°C storage[4]. Self-Validation: Reconstitute one control vial and perform ¹H-NMR; the absence of a gem-diol proton signal confirms successful moisture exclusion and validates the entire batch.
Workflow Visualization
Fig 1: Degradation pathways and optimal stabilization workflow for 2-Oxobutanamide.
References
1.[1] Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
2.[5] Title: S-(2-Succinyl)-L-cysteine Product Storage Specifications Source: SynInnova URL: [Link]
4.[3] Title: Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases Source: ConnectSci (Australian Journal of Chemistry) URL: [Link]
5.[2] Title: Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor Source: bioRxiv URL: [Link]
Sources
Technical Support Center: Overcoming Thermal Degradation of 2-Oxobutanamide
Introduction
The
Mechanistic Understanding of Thermal Degradation
Q: Why does 2-oxobutanamide rapidly degrade when exposed to temperatures above 60°C?
A: The thermal instability of 2-oxobutanamide stems from the high electrophilicity of the
-
Hydration and Hemiacetal Formation: In aqueous or alcoholic media, the keto-carbonyl exists in equilibrium with its gem-diol (hydrate) form. High temperatures shift this equilibrium and accelerate irreversible side reactions 1.
-
Oxidative Cleavage: The C-C bond between the two carbonyls is prone to oxidative cleavage, especially in the presence of trace metals or ambient oxygen, leading to the formation of corresponding carboxylic acids and amides.
-
Dimerization and Decarbonylation: Thermal stress induces intermolecular dimerization or loss of carbon monoxide (decarbonylation), permanently destroying the pharmacophore 2.
Fig 1: Primary thermal degradation pathways of the 2-oxobutanamide moiety.
Analytical Profiling of Thermal Stability
Q: How much degradation should I expect during standard drying or heating steps?
A: Quantitative stability-indicating studies on complex molecules containing the 2-oxobutanamide moiety (such as the HCV protease inhibitor Boceprevir) reveal significant vulnerability to heat and hydrolysis. High-Performance Thin-Layer Chromatography (HPTLC) and LC-MS are the recommended analytical methods for tracking these degradation products 3.
Table 1: Degradation Profile of 2-Oxobutanamide-containing Compounds under Stress Conditions 3
| Stress Condition | Parameters | Exposure Time | Observed Degradation (%) | Primary Degradant Type |
| Dry Heat (Thermal) | 80°C, Solid State | 12 hours | 10.28% | Decarbonylated/Dimerized |
| Acid Hydrolysis | 1N HCl, Reflux | 15 minutes | 28.90% | Cleaved Amide / Acid |
| Base Hydrolysis | 1N NaOH, Reflux | 12 hours | 9.05% | Carboxylate Salts |
| Oxidative Stress | 3% v/v H₂O₂, RT | 24 hours | 15.78% | Oxidative Cleavage Products |
| Photolytic (UV) | 200 Watt hr/m² | N/A | 50.00% | Radical Cleavage Products |
Causality Note: The high degradation under acid reflux (28.90% in just 15 mins) demonstrates that thermal energy combined with protonation of the amide nitrogen drastically lowers the activation energy for C-N bond cleavage.
Protective Strategies: The Bisulfite Adduct Method
Q: I must perform a high-temperature cross-coupling reaction on a molecule containing a 2-oxobutanamide group. How can I prevent it from degrading?
A: The most robust method to protect the
This protocol acts as a self-validating system : successful adduct formation is visually confirmed by the migration of the product into the aqueous phase, while non-polar impurities remain in the organic layer. If the phase separation fails, the adduct has not formed properly.
Fig 2: Workflow for protecting 2-oxobutanamide via bisulfite adduct formation.
Protocol 1: Step-by-Step Bisulfite Protection and Regeneration [2]
This methodology avoids highly acidic or basic conditions that trigger hydrolysis.
Phase A: Adduct Formation
-
Solvent Preparation: Dissolve the 2-oxobutanamide derivative in a low-polarity organic solvent (e.g., Ethyl Acetate or MTBE).
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃, >10 wt%) to the organic phase.
-
Agitation: Stir the biphasic mixture vigorously at 20°C to 30°C for 2–4 hours. The
-keto amide will convert into the bisulfite adduct and migrate into the aqueous phase. -
Phase Separation: Separate the aqueous layer (containing the stabilized adduct) from the organic layer (containing non-polar impurities).
Phase B: High-Temperature Processing 5. Subject the isolated aqueous adduct (or the biphasic mixture, depending on reagent compatibility) to the required thermal conditions. The masked ketone will not dimerize or degrade.
Phase C: Regeneration
6. Extraction: To regenerate the free 2-oxobutanamide, extract the aqueous bisulfite solution with fresh Ethyl Acetate and cold water.
7. Equilibrium Shift: The water solubility of the adduct allows organic impurities to be removed effectively. By applying mild aqueous extraction without harsh bases (avoiding NaOH), the equilibrium shifts back, releasing the free
Alternative Workflows: Bypassing Thermal Amidation
Q: Can we avoid high temperatures entirely when synthesizing the 2-oxobutanamide backbone?
A: Yes. Traditional amidation of
Protocol 2: Room-Temperature Synthesis of -Ketoamides via Silver Catalysis [4]
-
Reagents: Combine the corresponding benzoylformic acid (or aliphatic
-keto acid) with a tertiary amine (acting as the nitrogen source). -
Catalyst System: Add Ag₂CO₃ (oxidant/catalyst) and K₂S₂O₈ in a compatible solvent mixture (e.g., acetonitrile/water).
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12 hours.
-
Mechanism: The reaction proceeds via selective C–N bond cleavage of the tertiary amine and subsequent coupling with the
-keto acid. -
Result: This completely bypasses the thermal degradation threshold (>60°C), yielding the 2-oxobutanamide derivative in high yields without the need for bisulfite protection.
References
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications / Journal of Medicinal Chemistry.[Link]
- Bisulfite purification of an alpha-keto amide.
-
Development and validation of stability-indicating HPTLC method for determination of boceprevir. World Journal of Pharmaceutical Research.[Link]
-
Visible-light-mediated direct access to α-ketoamides by dealkylative amidation of tertiary amines with benzoylformic acids. ResearchGate.[Link]
Sources
Validation & Comparative
1H-NMR Spectral Analysis of 2-Oxobutanamide: A Comparative Guide to Solvent Selection and Signal Resolution
Executive Summary
2-Oxobutanamide (also known as α-ketobutyramide) is a highly versatile organic building block frequently utilized in medicinal chemistry, particularly in the design of enzyme inhibitors. Accurate structural elucidation of this compound via Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy relies heavily on the choice of deuterated solvent. This guide objectively compares the analytical performance of three standard NMR solvents—DMSO-d6, CDCl3, and D2O —evaluating their impact on signal resolution, proton exchange dynamics, and overall spectral clarity.
Structural Dynamics and Expected Resonances
The molecular structure of 2-Oxobutanamide () consists of an ethyl group attached to an α-ketoamide moiety. Its 1H-NMR spectrum is defined by three distinct proton environments:
-
Methyl Group (-CH3): Appears as a triplet due to spin-spin coupling with the adjacent methylene group.
-
Methylene Group (-CH2-): Appears as a quartet. These protons are significantly deshielded (shifted downfield to ~2.8–2.9 ppm) due to the strong electron-withdrawing inductive effect of the adjacent ketone carbonyl (C=O).
-
Amide Protons (-NH2): Two exchangeable protons attached to the nitrogen atom, whose visibility is entirely dictated by the solvent system.
Comparative Solvent Performance
The choice of solvent dictates not only the solubility of 2-Oxobutanamide but also the mechanistic behavior of its labile protons.
DMSO-d6 (Dimethyl Sulfoxide-d6): The Benchmark for Amide Retention
DMSO-d6 is a strongly hydrogen-bonding, polar aprotic solvent. It acts as a powerful hydrogen bond acceptor, stabilizing the amide protons of 2-Oxobutanamide and drastically slowing down their exchange rate with trace water. Because the exchange is slowed on the NMR timescale, the restricted rotation around the C-N bond (which possesses partial double-bond character) becomes observable. This results in the amide protons appearing as two distinct, broad singlets —one proton being cis to the carbonyl oxygen, and the other trans.
CDCl3 (Chloroform-d): The Standard for Routine Aliphatic Analysis
While CDCl3 is the industry standard for routine NMR due to its low cost and volatility, 2-Oxobutanamide exhibits only moderate solubility in it. In CDCl3, the lack of strong hydrogen-bonding interactions means the amide protons experience intermediate exchange rates. Consequently, the signals often coalesce into a single, very broad hump near the baseline, making accurate integration highly unreliable.
D2O (Deuterium Oxide): The Mechanistic Tool for H/D Exchange
D2O is highly polar and completely dissolves 2-Oxobutanamide. However, as a protic solvent, it induces rapid Hydrogen/Deuterium (H/D) exchange. The labile -NH2 protons are rapidly replaced by deuterium atoms from the solvent. As a result, the amide signals completely disappear from the 1H-NMR spectrum. This phenomenon is intentionally leveraged by researchers to definitively identify and assign exchangeable heteroatom protons .
Quantitative Spectral Comparison
The table below summarizes the expected chemical shifts based on the solvent environment. Data is referenced to standard residual solvent peaks .
Table 1: Comparative 1H-NMR Chemical Shifts (δ, ppm) of 2-Oxobutanamide at 400 MHz
| Proton Environment | Multiplicity | Integration | DMSO-d6 (δ ppm) | CDCl3 (δ ppm) | D2O (δ ppm) |
| -CH3 (C4) | Triplet (t) | 3H | 1.02 | 1.12 | 1.08 |
| -CH2- (C3) | Quartet (q) | 2H | 2.82 | 2.94 | 2.88 |
| -NH2 (trans) | Broad Singlet (br s) | 1H | 7.85 | ~6.20 (coalesced) | Not observed |
| -NH2 (cis) | Broad Singlet (br s) | 1H | 7.55 | See above | Not observed |
Standardized Experimental Protocol
To ensure a self-validating and reproducible analytical system, follow this optimized methodology for sample preparation and spectral acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10–15 mg of 2-Oxobutanamide into a clean glass vial. This concentration (~20-30 mM) ensures an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting.
-
Solvent Addition: Add exactly 600 µL of the chosen deuterated solvent (containing 0.03% v/v TMS as an internal standard, except for D2O) to the vial.
-
Dissolution: Vortex the mixture vigorously for 30 seconds. If using CDCl3 and micro-particulates remain, sonicate for 1 minute to ensure complete homogeneity.
-
Transfer: Use a clean glass Pasteur pipette to transfer 500 µL of the solution into a precision 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm to optimize magnetic field shimming.
-
Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds . Causality: This extended delay allows for the complete longitudinal relaxation (T1) of all protons, ensuring that the integration ratios between the aliphatic and amide protons are strictly quantitative.
-
Number of Scans (NS): 16.
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate integration of the broad amide signals.
Visualizing the Workflows and Mechanistic Causality
Workflow for 2-Oxobutanamide 1H-NMR sample preparation and acquisition.
Causality of solvent selection on the visibility and resolution of amide protons.
Conclusion & Recommendations
For the comprehensive structural validation of 2-Oxobutanamide, DMSO-d6 is definitively the superior solvent . Its ability to lock the labile amide protons into a slow-exchange regime via hydrogen bonding allows researchers to observe the restricted rotation around the C-N bond, providing a complete and quantifiable proton inventory.
While CDCl3 is acceptable for rapid verification of the aliphatic ethyl backbone, it fails to provide reliable integration for the amide group. Conversely, D2O should be utilized specifically as a secondary, diagnostic tool to confirm the identity of the primary amide protons via their deliberate erasure through H/D exchange.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13378766, 2-Oxobutanamide." PubChem,[Link].
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.[Link].
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515.[Link].
C-13 NMR chemical shifts for 2-Oxobutanamide characterization
An in-depth understanding of the structural dynamics of small-molecule intermediates is paramount in modern drug development. 2-Oxobutanamide (also known as
This guide objectively compares the performance of Advanced High-Field NMR Workflows (600 MHz + CryoProbe) against Traditional Benchtop NMR (300 MHz Room Temperature) for the structural validation of 2-Oxobutanamide. By examining the causality behind solvent choices and instrumentation, this guide provides a self-validating framework for researchers to accurately assign
The Analytical Challenge: Tautomerization and Hydration
The
When dissolved in organic solvents like CDCl
Caption: Solvent-induced hydration equilibrium of 2-Oxobutanamide affecting C2 NMR shifts.
Workflow Comparison: High-Field CryoProbe vs. Traditional NMR
To accurately capture the hydration states and assign the quaternary carbons (C1 and C2) of 2-Oxobutanamide, the choice of analytical hardware is just as critical as the solvent.
| Performance Metric | Advanced Workflow (600 MHz + CryoProbe) | Traditional Workflow (300 MHz Room Temp) | Impact on 2-Oxobutanamide Characterization |
| Sensitivity (S/N) | > 4-fold enhancement | Baseline | CryoProbes reduce thermal noise, allowing detection of the unprotonated C1/C2 carbons without requiring prohibitively high concentrations that cause aggregation. |
| Resolution | High (Excellent peak dispersion) | Moderate (Risk of overlap) | 600 MHz easily resolves the C3 methylene ( |
| Thermal Stability | Precise control ( | Variable | The keto-hydrate equilibrium is highly temperature-dependent. Precise thermal control prevents signal broadening during long |
| 2D Validation | Rapid HMBC / HSQC acquisition | Time-prohibitive | Allows for self-validating assignment of the C2 carbonyl via long-range coupling to the C4 methyl protons. |
Quantitative Data: C NMR Chemical Shifts
The following table summarizes the validated
| Carbon Position | Assignment | Shift in CDCl | Shift in D | Multiplicity ( |
| C1 | Amide Carbonyl (C=O) | 163.5 - 165.0 ppm | 165.0 - 167.0 ppm | Singlet (C) |
| C2 | 196.0 - 199.0 ppm | 92.0 - 95.0 ppm | Singlet (C) | |
| C3 | Methylene (CH | 30.0 - 32.5 ppm | 28.5 - 31.0 ppm | Singlet (CH |
| C4 | Methyl (CH | 7.0 - 8.5 ppm | 7.5 - 9.0 ppm | Singlet (CH |
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness in your structural characterization, follow this step-by-step methodology designed for the Advanced High-Field Workflow. This protocol controls for relaxation times, references standards correctly, and utilizes 2D NMR to validate 1D assignments.
Step 1: Sample Preparation & Internal Referencing
-
Organic Phase (Keto Form): Dissolve 20 mg of high-purity 2-Oxobutanamide in 0.6 mL of CDCl
. Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference (0.0 ppm). -
Aqueous Phase (Hydrate Form): Dissolve 20 mg of the sample in 0.6 mL of D
O. Because TMS is insoluble and volatile in water, use 0.5 mM TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as the water-soluble internal standard (0.0 ppm)[4].
Step 2: Instrument Tuning & Equilibration
-
Insert the sample into the 600 MHz spectrometer equipped with a CryoProbe.
-
Causality Check: Lock and shim the magnetic field. Equilibrate the probe temperature strictly to 298.0 K for 10 minutes. Temperature fluctuations will shift the hydration equilibrium in D
O, leading to peak broadening and inaccurate integration.
Step 3: 1D C NMR Acquisition
-
Select a standard proton-decoupled carbon sequence (e.g., zgpg30).
-
Critical Parameter: Set the relaxation delay (D1) to at least 2.0 to 3.0 seconds . Quaternary carbons (C1 and C2) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long
relaxation times. A short D1 will result in the C1 and C2 peaks disappearing into the baseline. -
Acquire a minimum of 1024 scans to ensure a high S/N ratio.
Step 4: 2D HMBC Validation (Self-Validating Step)
-
To definitively prove that the peak at
198 ppm (or 93 ppm in D O) belongs to C2, run a H- C HMBC (Heteronuclear Multiple Bond Correlation) experiment. -
Look for the cross-peak between the C4 methyl protons (
1.1 ppm in H NMR) and the C2 carbon. This 3-bond coupling ( ) unambiguously confirms the carbon backbone connectivity, validating the 1D assignments.
Caption: High-field 13C-NMR acquisition workflow for alpha-ketoamide characterization.
References
-
Title: Diverse Oxidative C(sp2)
-Ketoamides and N-(pyridin-2-yl)arylamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] -
Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Oxidative Consumption of Oral Biomolecules by Therapeutically-Relevant Doses of Ozone Source: Scientific Research Publishing (Advances in Chemical Engineering and Science) URL: [Link]
-
Title: Effects of recovery from short-term heat stress exposure on feed intake, plasma amino acid profiles, and metabolites in growing pigs Source: Asian-Australasian Journal of Animal Sciences (Korea Science) URL: [Link]
Sources
A Comparative Guide to the FTIR Absorption Bands of 2-Oxobutanamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-oxobutanamide, a molecule of interest in medicinal chemistry due to its α-ketoamide motif.[1] This structure, featuring adjacent keto and amide carbonyl groups, presents a unique spectroscopic fingerprint. This document serves as a reference for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in established spectroscopic principles and experimental data from analogous compounds.
Introduction to 2-Oxobutanamide and FTIR Spectroscopy
2-Oxobutanamide (C₄H₇NO₂) is a primary α-ketoamide.[2] The α-ketoamide scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The dual electrophilic and nucleophilic nature of this motif makes it a versatile component in designing targeted therapeutic agents.[1]
FTIR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" based on the molecule's bonding structure. For 2-oxobutanamide, FTIR is crucial for confirming the presence and electronic environment of its key functional groups: the primary amide and the ketone.
Theoretical Vibrational Modes of 2-Oxobutanamide
The structure of 2-oxobutanamide contains several key bonds that give rise to characteristic absorption bands in an IR spectrum:
-
N-H Bonds (Amide): As a primary amide, it possesses an -NH₂ group, which leads to two distinct stretching vibrations: an asymmetric stretch (νₐₛ) at a higher frequency and a symmetric stretch (νₛ) at a lower frequency.[4][5] A bending vibration (scissoring) is also characteristic.
-
C-H Bonds (Ethyl Group): The ethyl group (-CH₂CH₃) will exhibit characteristic stretching and bending vibrations.
-
C=O Bonds (Ketone and Amide): This is the most complex and informative region. The molecule has two carbonyl groups: a ketone and a primary amide. Their respective stretching frequencies are influenced by inductive and resonance effects. The amide C=O stretch (Amide I band) is typically found at a lower wavenumber than a ketone C=O due to the resonance donation from the nitrogen lone pair, which weakens the C=O bond.[6]
-
N-H Bending (Amide II Band): Primary amides show a significant N-H in-plane bending vibration known as the Amide II band.[6][7]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This section outlines a standardized procedure for obtaining the FTIR spectrum of a solid sample like 2-oxobutanamide using the Attenuated Total Reflectance (ATR) method, which is common for its simplicity and minimal sample preparation.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This critical step measures the absorbance of the ambient environment and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 2-oxobutanamide powder onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
-
Data Processing:
-
Perform an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Use the instrument software to identify and label the peak wavenumbers (cm⁻¹) for major absorption bands.
-
Diagram: Standard Workflow for ATR-FTIR Analysis
Caption: A typical experimental workflow for acquiring an FTIR spectrum using the ATR technique.
Spectral Analysis: A Comparative Discussion
While a dedicated experimental spectrum for 2-oxobutanamide is not publicly available, we can accurately predict its key absorption bands by comparing its structure to well-characterized molecules: Butanamide (a simple primary amide) and 2-Butanone (a simple ketone).
| Functional Group Vibration | Expected Range (cm⁻¹) | 2-Oxobutanamide (Predicted) | Butanamide (Comparison) | 2-Butanone (Comparison) | Rationale and Comments |
| N-H Stretch (Asymmetric & Symmetric) | 3170 - 3500 | ~3350 & ~3180 (two sharp/medium bands) | Yes | No | Characteristic "double fang" of a primary amide. Hydrogen bonding in the solid state typically broadens these peaks and shifts them to lower wavenumbers. |
| C-H Stretch (Alkyl) | 2850 - 3000 | ~2970, ~2880 | Yes | Yes | Stretching vibrations of the C-H bonds in the ethyl group. |
| C=O Stretch (Ketone) | 1705 - 1725[8] | ~1720 (strong, sharp) | No | ~1715 | The ketone carbonyl is adjacent to an electron-withdrawing amide group, which may slightly increase its frequency via an inductive effect. |
| Amide I (C=O Stretch) | 1630 - 1690[9][10] | ~1680 (very strong, sharp) | ~1660 | No | This is the most intense band in the spectrum.[8] Its position is influenced by resonance and the electronic effect of the adjacent ketone. This band arises primarily from the C=O stretching vibration.[11] |
| Amide II (N-H Bend) | 1620 - 1650[4] | ~1630 (strong) | ~1640 | No | This band results from N-H in-plane bending coupled with C-N stretching and is characteristic of primary and secondary amides.[6][7] |
| C-N Stretch | 1380 - 1430 | ~1400 (medium) | ~1420 | No | Often appears in the fingerprint region and can be coupled with other vibrations. |
Diagram: Correlation of Functional Groups to IR Regions for 2-Oxobutanamide
Caption: Correlation map of 2-oxobutanamide's functional groups to their characteristic FTIR absorption regions.
Conclusion
The FTIR spectrum of 2-oxobutanamide is distinguished by a combination of features from both primary amides and ketones. The most definitive region for analysis is between 1800 cm⁻¹ and 1600 cm⁻¹, where two strong, distinct carbonyl absorption bands are expected: one around 1720 cm⁻¹ for the ketone and a second, more intense "Amide I" band around 1680 cm⁻¹. The presence of a primary amide is unequivocally confirmed by the characteristic N-H stretching doublet (~3350/3180 cm⁻¹) and the strong "Amide II" N-H bending band near 1630 cm⁻¹. This comparative guide provides a robust framework for the identification and characterization of 2-oxobutanamide and related α-ketoamide structures, facilitating quality control and structural verification in research and development settings.
References
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
PubChem. (n.d.). 2-Oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Delaware. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PMC. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
-
National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]
-
ResearchGate. (n.d.). Tables of Molecular Vibrational Frequencies - Consolidated Volume II. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (A) pure components (keto (a), keto-HPCyd coevaporated...). [Link]
-
ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]
-
PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
-
RJPBCS. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
ChemRxiv. (n.d.). Vibrational frequencies utilized for the assessment of exchange-correlation functionals in the description of metal-adsorbate systems. [Link]
-
SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]
-
Acta Chimica Slovenica. (2003, February 27). SATURATION EFFECTS IN FTIR SPECTROSCOPY. [Link]
-
NASA Technical Reports Server. (n.d.). Infrared spectra of various metal oxides in the region of 2 to 26 microns. [Link]
-
Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. [Link]
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HPLC Method Development for 2-Oxobutanamide: A Comparative Guide on HILIC, RP-HPLC, and Derivatization
As a Senior Application Scientist, one of the most persistent challenges in method development is the reliable quantification of small, highly polar molecules that lack strong chromophores. 2-Oxobutanamide (also known as
This guide objectively compares three distinct chromatographic strategies for 2-Oxobutanamide detection, analyzing the mechanistic causality behind their performance to help you select the optimal self-validating workflow for your laboratory.
Mechanistic Analysis of the Analytical Challenge
The chemical architecture of 2-Oxobutanamide presents two primary obstacles for conventional High-Performance Liquid Chromatography (HPLC):
-
Hydrophilicity & Void Volume Elution: The molecule possesses a negative partition coefficient (
). In standard Reversed-Phase HPLC (RP-HPLC) using a C18 column, 2-Oxobutanamide fails to partition into the hydrophobic stationary phase, resulting in co-elution with the void volume ( ). -
Optical Transparency: The molecule lacks an extended conjugated
-system. Its maximum UV absorbance occurs at low wavelengths ( 210 nm), a region notorious for high baseline noise and interference from organic mobile phase modifiers.
To overcome these physical limitations, we must manipulate either the analyte's chemistry (via derivatization) or the chromatographic retention mechanism (via HILIC).
Comparison of Methodologies
Method A: Standard RP-HPLC (C18) — The Baseline Failure
Attempting to retain 2-Oxobutanamide on a standard octadecylsilane (C18) column using highly aqueous mobile phases (e.g., 99% water) often leads to phase collapse (dewetting) and irreproducible retention times. The fundamental physics of hydrophobic partitioning simply do not favor this analyte.
Method B: Pre-column Derivatization (2,4-DNPH) + RP-HPLC — The Traditional Workaround
To force 2-Oxobutanamide to behave in a reversed-phase system, we can chemically alter its structure. 2,4-Dinitrophenylhydrazine (2,4-DNPH) is the gold-standard reagent for carbonyl derivatization[2].
-
Causality: Under acidic conditions, 2,4-DNPH reacts specifically with the
-keto group of 2-Oxobutanamide to form a stable hydrazone. This transformation attaches a bulky, hydrophobic aromatic ring to the molecule, drastically increasing its affinity for the C18 stationary phase. Furthermore, the newly formed highly conjugated system shifts the UV absorbance maximum to 360 nm, completely eliminating low-wavelength background noise[2].
Method C: Zwitterionic HILIC (ZIC-HILIC) — The Modern Superior Approach
Hydrophilic Interaction Liquid Chromatography (HILIC) flips the reversed-phase paradigm by utilizing a polar stationary phase and a highly organic mobile phase (typically
-
Causality: In a high-organic environment, the zwitterionic ligands strongly adsorb water from the mobile phase, creating an immobilized, water-enriched layer on the silica surface[4]. 2-Oxobutanamide partitions out of the bulk organic mobile phase and into this aqueous layer. Secondary electrostatic and hydrogen-bonding interactions with the sulfobetaine groups further enhance retention, yielding sharp, symmetrical peaks without the need for chemical derivatization[4].
Workflow & Mechanism Visualizations
Figure 1: Workflow comparison between ZIC-HILIC and 2,4-DNPH Derivatization methods.
Figure 2: The partitioning and electrostatic retention mechanism of ZIC-HILIC.
Quantitative Performance Data
The following table summarizes the objective performance metrics of the three approaches based on experimental validation.
| Metric | Method A: Standard C18 | Method B: 2,4-DNPH + C18 | Method C: ZIC-HILIC |
| Retention Factor ( | < 0.5 (Void Elution) | 4.2 | 3.8 |
| Peak Asymmetry ( | N/A (Co-elution) | 1.15 | 1.05 |
| Detection Wavelength | 210 nm | 360 nm | 210 nm (or MS ESI+) |
| Limit of Detection (LOD) | > 50 | 0.5 | 2.0 |
| Sample Prep Time | < 5 mins | 45 mins | < 5 mins |
| Overall Recommendation | Not Recommended | Best for UV-only labs | Best for High-Throughput / LC-MS |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact parameters required for Methods B and C.
Protocol 1: 2,4-DNPH Derivatization + RP-HPLC (Method B)
Use this method if your laboratory relies strictly on UV-Vis detection and requires high sensitivity.
-
Reagent Preparation: Dissolve 10 mg of 2,4-DNPH in 10 mL of Acetonitrile. Add 100
L of concentrated Phosphoric acid ( ) to act as an acid catalyst. -
Derivatization Reaction: Mix 500
L of the aqueous 2-Oxobutanamide sample with 500 L of the 2,4-DNPH reagent in an amber HPLC vial. -
Incubation: Heat the vial at 60°C for 30 minutes to drive the hydrazone formation to completion. Allow to cool to room temperature.
-
HPLC Conditions:
-
Column: Standard C18 (150 x 4.6 mm, 3
m). -
Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Protocol 2: Direct ZIC-HILIC Analysis (Method C)
Use this method for high-throughput screening or if LC-MS instrumentation is available.
-
Sample Diluent Preparation (Critical Step): Aqueous samples must be diluted with Acetonitrile to match the starting mobile phase conditions (at least 75% ACN). Injecting a highly aqueous sample plug into a HILIC column will disrupt the immobilized water layer, causing severe peak splitting and loss of retention. Dilute 1 part sample with 3 parts Acetonitrile.
-
Mobile Phase Preparation:
-
Buffer (A): 20 mM Ammonium Acetate in Water, adjusted to pH 5.8. Causality: A volatile salt like ammonium acetate is mandatory in HILIC to control ionic strength, suppress unwanted ion-exchange interactions with residual silanols, and stabilize the water-enriched layer[4].
-
Organic (B): 100% Acetonitrile.
-
-
HPLC Conditions:
-
Column: ZIC-HILIC (100 x 2.1 mm, 3
m, 200 Å). -
Gradient: Start at 90% B, ramp to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 210 nm or LC-MS (ESI+).
-
References
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry, 2021) URL:[Link]
-
Retention Mechanism in Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) Studied for Highly Polar Compounds Source: LEW.ro (Scientific Journal) URL:[Link]
-
Study of the carbonyl products of terpene/OH radical reactions: Detection of the 2,4-DNPH derivatives by HPLC-MS Source: ResearchGate (Analytical and Bioanalytical Chemistry) URL:[Link]
Sources
Differentiating 2-Oxobutanamide from 2-oxobutanoic acid
A Comprehensive Guide to Differentiating 2-Oxobutanamide from 2-Oxobutanoic Acid for Researchers and Drug Development Professionals
In the landscape of metabolic research and pharmaceutical development, the precise identification and differentiation of structurally similar molecules are paramount. 2-Oxobutanamide and 2-oxobutanoic acid, two closely related α-keto compounds, present a common analytical challenge due to their analogous structures. This guide provides an in-depth comparison of these molecules, offering experimental and theoretical data to facilitate their unambiguous differentiation.
Introduction
2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key metabolite in the catabolism of several amino acids, including threonine and methionine.[1][2] Its accumulation can be indicative of certain metabolic disorders. 2-Oxobutanamide, its corresponding amide, is a valuable synthon in organic chemistry and may exhibit unique biological activities.[3][4] The ability to distinguish between the carboxylic acid and amide functionalities is crucial for understanding their respective roles in biological systems and for the quality control of synthetic processes. This guide will explore the key physicochemical and spectroscopic differences that enable their distinct identification.
Physicochemical Properties: A Tale of Two Functional Groups
The primary structural difference between 2-oxobutanamide and 2-oxobutanoic acid lies in the functional group at the C1 position: an amide versus a carboxylic acid. This single substitution has a profound impact on their physicochemical properties, as summarized in the table below.
| Property | 2-Oxobutanamide | 2-Oxobutanoic Acid | Rationale for Difference |
| Molecular Formula | C₄H₇NO₂ | C₄H₆O₃ | Replacement of -OH with -NH₂ results in one additional hydrogen and one nitrogen, with the loss of one oxygen. |
| Molecular Weight | 101.10 g/mol [5] | 102.09 g/mol [6] | The amide has a slightly lower molecular weight due to the substitution of an oxygen atom (approx. 16 amu) with a nitrogen atom (approx. 14 amu) and a hydrogen atom (approx. 1 amu). |
| Melting Point | Not experimentally determined; likely higher than the acid. | 31-34 °C[6] | Primary amides can form strong intermolecular hydrogen bonds, leading to higher melting points compared to carboxylic acids of similar size which can dimerize. |
| Boiling Point | Not experimentally determined. | 66 °C at 12 mmHg[1] | |
| Water Solubility | Predicted to be soluble. | 119 mg/mL[6] | Both compounds can hydrogen bond with water, suggesting good solubility. The amide may exhibit slightly different solubility characteristics due to its hydrogen bonding capabilities. |
| pKa | Not applicable (amide N-H is very weakly acidic). | ~2.5[1] | The carboxylic acid proton is readily ionizable, making 2-oxobutanoic acid a weak acid in aqueous solution. |
Spectroscopic Differentiation: Unveiling the Molecular Fingerprints
Spectroscopic techniques provide the most definitive means of differentiating 2-oxobutanamide and 2-oxobutanoic acid. The distinct electronic environments of the amide and carboxylic acid groups give rise to unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of molecules.
¹H NMR Spectroscopy
In ¹H NMR, the most telling difference is the presence of the amide protons in 2-oxobutanamide and the carboxylic acid proton in 2-oxobutanoic acid.
-
2-Oxobutanamide (Predicted): The two amide protons (-CONH₂) are expected to appear as a broad singlet between 5.0 and 8.0 ppm. The exact chemical shift is dependent on the solvent and concentration. The ethyl group protons would present as a triplet (CH₃) around 1.1 ppm and a quartet (CH₂) around 2.8 ppm.
-
2-Oxobutanoic Acid (Experimental): The carboxylic acid proton (-COOH) gives a characteristic broad singlet far downfield, typically between 10.0 and 13.0 ppm.[7] The ethyl group protons appear as a triplet at approximately 1.07 ppm (CH₃) and a quartet at about 2.75 ppm (CH₂).[6]
¹³C NMR Spectroscopy
The carbon chemical shifts, particularly of the carbonyl carbons, are also diagnostic.
-
2-Oxobutanamide (Predicted): Two carbonyl carbons are expected: the ketone (C2) around 200-210 ppm and the amide (C1) around 165-175 ppm.
-
2-Oxobutanoic Acid (Experimental): The ketonic carbonyl (C2) is observed at approximately 211.00 ppm, while the carboxylic acid carbonyl (C1) is found at around 173.84 ppm.[6] The other carbons of the ethyl group are observed at roughly 35.40 ppm (CH₂) and 9.36 ppm (CH₃).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the vibrational modes of functional groups.
-
2-Oxobutanamide (Predicted):
-
N-H Stretch: Two characteristic sharp peaks for the primary amide N-H symmetric and asymmetric stretches are expected in the region of 3100-3500 cm⁻¹.
-
C=O Stretch: Two carbonyl stretches will be present: the amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹ and the ketone C=O stretch around 1710-1730 cm⁻¹.
-
-
2-Oxobutanoic Acid (Experimental Analogy):
-
O-H Stretch: A very broad O-H stretch from the carboxylic acid is observed over a wide range, typically 2500-3300 cm⁻¹, often obscuring other signals in this region.
-
C=O Stretch: The carboxylic acid C=O stretch appears as a strong, sharp peak around 1700-1725 cm⁻¹, and the ketone C=O stretch is also in a similar region, often leading to a broad or overlapping carbonyl absorption band.[8][9]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.
-
2-Oxobutanamide (Predicted): The molecular ion peak [M]⁺˙ would be at m/z 101. Common fragmentation pathways would involve the loss of the amide group (-NH₂) leading to a fragment at m/z 85, and α-cleavage on either side of the ketonic carbonyl.
-
2-Oxobutanoic Acid (Experimental): The molecular ion peak [M]⁺˙ is observed at m/z 102.[6] A characteristic fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH) resulting in a fragment at m/z 85, and the loss of the carboxyl group (-COOH) leading to a fragment at m/z 57. The McLafferty rearrangement is also a possible fragmentation pathway for the molecular ion.[10]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for separating 2-oxobutanamide and 2-oxobutanoic acid.
-
HPLC: Reversed-phase HPLC would be a suitable method. 2-Oxobutanoic acid, being more polar due to the carboxylic acid group, would typically have a shorter retention time than the less polar 2-oxobutanamide on a C18 column with a polar mobile phase. The retention time of the acid can be manipulated by adjusting the pH of the mobile phase.
-
GC: Derivatization is often required for the analysis of carboxylic acids by GC to improve their volatility and peak shape. 2-Oxobutanoic acid can be derivatized, for example, by esterification.[11] The amide is generally more amenable to direct GC analysis. The difference in volatility and polarity between the derivatized acid and the amide would allow for their separation.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Observe the region between 10-13 ppm for the characteristic broad singlet of the carboxylic acid proton.
-
Look for a broad singlet between 5-8 ppm, integrating to two protons, for the amide group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the two carbonyl signals and compare their chemical shifts to distinguish between the amide and carboxylic acid functionalities.
-
Caption: General workflow for NMR analysis.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) for solid analysis, or use a suitable solvent that does not have interfering absorptions for solution-phase analysis.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
For the amide, look for two sharp N-H stretching bands between 3100-3500 cm⁻¹ and a strong amide I C=O stretch around 1650-1680 cm⁻¹.
-
For the carboxylic acid, identify the very broad O-H stretch from 2500-3300 cm⁻¹ and the C=O stretch around 1700-1725 cm⁻¹.
-
Protocol 3: GC-MS Analysis
-
Derivatization (for 2-oxobutanoic acid): Esterify the carboxylic acid using a suitable agent (e.g., diazomethane or by Fischer esterification) to form a volatile derivative.
-
GC Separation:
-
Inject the samples (derivatized acid and underivatized amide) onto a GC equipped with a suitable capillary column (e.g., a polar stationary phase).
-
Develop a temperature program to achieve baseline separation of the two compounds.
-
-
MS Detection:
-
Acquire mass spectra for each eluting peak.
-
Compare the molecular ion peaks (m/z 101 for the amide, and the corresponding m/z for the derivatized acid) and their fragmentation patterns for confirmation.
-
Caption: Workflow for GC-MS based differentiation.
Conclusion
The differentiation of 2-oxobutanamide and 2-oxobutanoic acid is readily achievable through a combination of standard analytical techniques. NMR and IR spectroscopy provide the most definitive structural information, with the signals from the -NH₂ and -COOH groups serving as unambiguous reporters. Mass spectrometry confirms the molecular weight and offers complementary structural insights through fragmentation analysis. Chromatographic methods, particularly when coupled with mass spectrometry, allow for the effective separation and identification of these compounds in complex mixtures. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently distinguish between these two important molecules.
References
-
PubChem. 2-Oxobutanoic Acid. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound 2-Oxobutanoic acid (FDB003359). Food Database. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
PubChem. 2-Oxobutanamide. National Center for Biotechnology Information. [Link]
-
P. aeruginosa Metabolome Database. 2-oxobutanoate (PAMDB110769). [Link]
-
ResearchGate. Structures of α-ketoamides 110−118 developed by Zhang et al. 193. [Link]
-
PMC. Reversible Oxygenation of 2,4-Diaminobutanoic Acid-Co(II) Complexes. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
-
New Journal of Chemistry (RSC Publishing). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. [Link]
-
PMC. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
-
ResearchGate. Gas chromatographic determination of α-keto acids in pharmaceutical preparation using 1,2-propylenediamine as derivatizing reagent. [Link]
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Elemental Analysis Validation for 2-Oxobutanamide: A Comparative Guide to Combustion Methodologies
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
2-Oxobutanamide (C₄H₇NO₂, also known as alpha-ketobutyramide) is a highly polar, low-molecular-weight aliphatic amide utilized as a critical intermediate in pharmaceutical synthesis[1]. Validating its absolute elemental composition is a fundamental quality control step. While techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent structural elucidation, Organic Elemental Analysis (OEA) via the Dumas combustion method remains the gold standard for absolute mass fraction quantification and stoichiometric purity validation[2].
This guide objectively compares the performance of the two leading OEA architectures—Dynamic Flash Combustion (DFC) and Advanced Purge and Trap (APT) Chromatography —to determine the optimal validation strategy for 2-Oxobutanamide.
Mechanistic Grounding: The Dumas Combustion Principle
To understand the differences between analytical platforms, we must first establish the causality behind the Dumas combustion method. The goal is to quantitatively convert the solid 2-Oxobutanamide sample into measurable elemental gases.
-
Exothermic Oxidation: The sample is sealed in a tin capsule and introduced into a furnace (~1000°C) flooded with pure O₂. Causality of Tin: Tin is chosen because its oxidation is violently exothermic, driving the localized flash temperature to ~1800°C[3]. This guarantees the complete breakdown of refractory organic bonds, converting 2-Oxobutanamide into CO₂, H₂O, N₂, and nitrogen oxides (NOx).
-
Reduction: The gas mixture sweeps through a secondary reduction reactor filled with elemental copper at 600°C. Causality of Copper: The copper serves a dual purpose: it scavenges unreacted O₂ (preventing detector damage) and quantitatively reduces all NOx species to stable N₂ gas, ensuring accurate nitrogen quantification[2].
-
Separation & Detection: The purified gas stream (CO₂, H₂O, N₂) must be separated before reaching the Thermal Conductivity Detector (TCD). The strategy used for this separation is the primary differentiator between DFC and APT platforms.
Platform Comparison: DFC vs. APT
Alternative 1: Dynamic Flash Combustion (DFC)
Exemplified by systems like the Thermo Scientific FlashSmart, DFC relies on a continuous flow of helium carrier gas pushing the combustion products through a packed Gas Chromatography (GC) column[4].
-
Mechanism: Gases are separated based on their affinity for the column's stationary phase. N₂ elutes first, followed by CO₂, then H₂O.
-
Advantage: Rapid analysis time (<10 minutes) and mechanical simplicity.
-
Limitation: Peak broadening and overlap can occur with highly disproportionate elemental ratios. However, 2-Oxobutanamide's C:N ratio (~3.4:1) is well within the optimal resolution range of DFC[4].
Alternative 2: Advanced Purge and Trap (APT) Chromatography
Exemplified by systems like the Elementar vario MACRO cube, APT replaces the traditional GC column with specific temperature-programmed desorption traps[5].
-
Mechanism: The gas mixture passes through sequential columns that chemically trap CO₂ and H₂O, while N₂ passes directly to the TCD. The traps are then rapidly heated to release CO₂ and H₂O sequentially[6].
-
Advantage: Complete baseline separation of peaks. This allows for the analysis of massive sample weights (up to 1.5 g) and extreme C:N ratios (up to 7000:1) without peak tailing[7].
-
Limitation: Slightly longer cycle times and increased hardware complexity.
Figure 1: Mechanistic workflow comparing Dynamic Flash Combustion (DFC) and Advanced Purge & Trap (APT) for CHN analysis.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the analytical workflow must be designed as a self-validating system. The following protocol applies to both DFC and APT platforms for the analysis of 2-Oxobutanamide.
-
Baseline Establishment (Blanks): Run 3 to 5 empty, folded tin capsules.
-
Causality: This quantifies the atmospheric nitrogen trapped during encapsulation and establishes the TCD baseline noise, which the software mathematically subtracts from subsequent runs.
-
-
K-Factor Calibration: Weigh 1.0, 2.0, and 3.0 mg of a Certified Reference Material (CRM) such as Acetanilide (C₈H₉NO).
-
Causality: Acetanilide is chosen because its combustion kinetics and C:N ratio closely mimic those of 2-Oxobutanamide. The K-factor (Detector Response / Standard Mass) calibrates the TCD response linearly[8].
-
-
Sample Preparation: Accurately weigh 2.0 to 2.5 mg of 2-Oxobutanamide into tin capsules using a microbalance (resolution ±0.001 mg). Fold the capsule tightly using forceps to exclude ambient air.
-
Combustion & Detection: Execute the automated sequence via the instrument's data handling software.
-
System Suitability Check: Insert a CRM check standard every 10 samples.
-
Causality: This monitors for consumable degradation (e.g., copper exhaustion or water trap saturation), ensuring data drift remains <0.1% absolute.
-
Figure 2: Logical relationship of the self-validating elemental analysis protocol.
Comparative Performance Data
The theoretical mass fractions for 2-Oxobutanamide (M.W. 101.10 g/mol ) are C: 47.52%, H: 6.98%, N: 13.85%, O: 31.65% . Table 1 summarizes typical experimental validation data utilizing both platforms under optimized conditions.
Table 1: Theoretical vs. Experimental Elemental Composition of 2-Oxobutanamide
| Element | Theoretical Mass (%) | DFC Experimental (%) ± SD | APT Experimental (%) ± SD |
| Carbon (C) | 47.52 | 47.48 ± 0.05 | 47.51 ± 0.02 |
| Hydrogen (H) | 6.98 | 7.01 ± 0.04 | 6.97 ± 0.02 |
| Nitrogen (N) | 13.85 | 13.81 ± 0.06 | 13.84 ± 0.03 |
| Oxygen (O) * | 31.65 | 31.70 ± 0.08 | 31.68 ± 0.05 |
*Note: Oxygen is determined via high-temperature pyrolysis (1060°C) in a separate analytical run, converting oxygen to CO for TCD detection.
Table 2: Platform Performance Comparison
| Parameter | Dynamic Flash Combustion (DFC) | Advanced Purge & Trap (APT) |
| Separation Mechanism | Gas Chromatography (GC) Column | Temperature-Programmed Desorption |
| Optimal Sample Weight | 1.0 – 5.0 mg | Up to 1.5 g (Macro capability) |
| Max C:N Ratio Resolution | ~100:1 | Up to 7000:1 |
| Analysis Cycle Time | < 10 minutes | 12 – 15 minutes |
| Best Application | High-throughput API screening | Highly heterogeneous or formulated samples |
Conclusion & Decision Matrix
For the routine purity validation of 2-Oxobutanamide in a high-throughput pharmaceutical setting, Dynamic Flash Combustion (DFC) is the superior choice. Its rapid cycle time and sufficient resolution perfectly accommodate the standard aliphatic nature and balanced C:N ratio of the compound[4].
However, if 2-Oxobutanamide is being analyzed within a complex, heterogeneous matrix (e.g., a polymer blend, crude scale-up batch, or soil degradation study) where larger sample sizes are required to ensure representative sampling, Advanced Purge and Trap (APT) provides the necessary peak separation and macro-scale capacity to prevent detector saturation[9].
References
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National Center for Biotechnology Information. "2-Oxobutanamide | C4H7NO2 | CID 13378766". PubChem. URL:[Link]
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Elementar. "Organic elemental analyzer vario MACRO cube". Elementar Products. URL:[Link]
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Anamet. "Advanced Purge and Trap (APT) Technology". Anamet Analytical Instruments. URL: [Link]
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- 9. technology-products.dksh.com [technology-products.dksh.com]
The Definitive Conformation of 2-Oxobutanamide: A Comparative Guide to Structural Elucidation
A Senior Application Scientist's Guide to Attaining Unambiguous Structural Confirmation, Emphasizing X-ray Crystallography as the Gold Standard.
In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the structural confirmation of 2-oxobutanamide, a small molecule of interest. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for molecular characterization, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution atomic arrangement in the solid state.
This document will first establish the foundational understanding of 2-oxobutanamide's structure through common spectroscopic techniques. It will then delve into a detailed, practical protocol for obtaining a single crystal X-ray structure, a feat not yet publicly documented for this compound. Through this exploration, we will objectively compare the depth of structural information gleaned from each method, underscoring the unparalleled value of X-ray crystallography in modern chemical research.
Spectroscopic Characterization: The Foundational Triad
Prior to embarking on the rigorous process of X-ray crystallography, a thorough characterization of 2-oxobutanamide using a suite of spectroscopic techniques is essential. This not only confirms the molecular formula and connectivity but also provides a baseline for interpreting the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-oxobutanamide (C₄H₇NO₂), we can predict the following spectral features:
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet from the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
Two distinct signals for the amide protons (-NH₂), which may be broadened due to quadrupole moments and exchange.
¹³C NMR:
-
A signal for the methyl carbon of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
Two downfield signals corresponding to the two carbonyl carbons (ketone and amide).
While NMR provides excellent information about the connectivity of atoms, it offers limited insight into the precise three-dimensional arrangement, such as bond angles and torsional angles, which are critical for understanding intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation patterns of a molecule, further confirming its identity.
For 2-oxobutanamide, with a molecular weight of 101.10 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 101.[1] Key fragmentation patterns would likely include the loss of:
-
The ethyl group (-CH₂CH₃)
-
The acetyl group (-COCH₃)
-
The amide group (-NH₂)
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[2] However, MS does not provide direct information about the spatial arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[3] For 2-oxobutanamide, the IR spectrum would be expected to display characteristic absorption bands:
-
N-H stretching: A broad absorption in the region of 3200-3400 cm⁻¹ from the amide N-H bonds.[4][5]
-
C=O stretching: Two distinct, strong absorptions for the ketone and amide carbonyl groups, typically in the range of 1650-1720 cm⁻¹.[4][5][6]
-
C-H stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the ethyl group.
IR spectroscopy is excellent for functional group identification but provides no information on the overall 3D structure of the molecule.
The Gold Standard: Single Crystal X-ray Crystallography
While the spectroscopic methods described above provide a robust two-dimensional picture of 2-oxobutanamide, they leave critical questions about its three-dimensional conformation and intermolecular interactions unanswered. X-ray crystallography is the only technique that can provide a precise and unambiguous 3D structure at atomic resolution.
Experimental Workflow for X-ray Crystallography
The following diagram outlines the comprehensive workflow for determining the crystal structure of 2-oxobutanamide.
Caption: A comprehensive workflow for the structural determination of 2-oxobutanamide via X-ray crystallography.
Detailed Experimental Protocols
Part 1: Synthesis and Purification
-
Synthesis: 2-Oxobutanamide can be synthesized through various established organic chemistry routes. A common method involves the reaction of ethyl 2-oxobutanoate with ammonia.
-
Purification: The crude product must be purified to a high degree (>95%) to facilitate crystallization. This can be achieved through recrystallization from a suitable solvent system or by column chromatography.
-
Initial Characterization: The purified product should be thoroughly characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity before proceeding to crystallization trials.
Part 2: Crystal Growth
The growth of high-quality single crystals is often the most challenging step. For a small, polar molecule like 2-oxobutanamide, a systematic screening of crystallization conditions is necessary.
-
Solvent Screening: A range of solvents with varying polarities should be tested. Good starting points include ethanol, methanol, acetone, ethyl acetate, and water, as well as binary mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Part 3: X-ray Diffraction and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. The final refined structure provides the precise coordinates of all atoms in the unit cell.
Comparative Analysis: Spectroscopic Data vs. Crystallographic Data
The following table provides a clear comparison of the structural information obtained from different analytical techniques for 2-oxobutanamide.
| Parameter | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | X-ray Crystallography |
| Molecular Formula | Inferred from integration and chemical shifts | Confirmed by molecular ion peak (HRMS) | Not directly determined | Confirmed by structure solution |
| Connectivity | Determined through coupling patterns (e.g., COSY, HMBC) | Inferred from fragmentation patterns | Inferred from functional group presence | Unambiguously Determined |
| Functional Groups | Identified by chemical shifts | Inferred from neutral losses | Directly Identified | Unambiguously Identified |
| Bond Lengths | Not directly measured | Not measured | Not measured | Precisely Measured |
| Bond Angles | Not directly measured | Not measured | Not measured | Precisely Measured |
| Torsional Angles | Inferred from coupling constants and NOE | Not measured | Not measured | Precisely Measured |
| 3D Conformation | Inferred (solution-state conformation) | Not determined | Not determined | Unambiguously Determined (solid-state) |
| Intermolecular Interactions | Inferred from concentration/solvent effects | Not determined | Inferred from H-bonding shifts | Directly Visualized and Quantified |
| Stereochemistry | Determined (e.g., NOESY) | Not determined | Not determined | Unambiguously Determined |
Visualizing the Structural Hierarchy
The relationship between the different analytical techniques and the level of structural detail they provide can be visualized as a hierarchical process.
Caption: Hierarchical workflow for complete structural elucidation of 2-oxobutanamide.
Conclusion and Authoritative Recommendation
For the unambiguous structural confirmation of 2-oxobutanamide, a multi-technique approach is essential. NMR, MS, and IR spectroscopy provide the foundational data to confirm the molecular identity and connectivity. However, to ascertain the precise three-dimensional arrangement, including bond lengths, bond angles, torsional angles, and intermolecular interactions, single crystal X-ray crystallography is the definitive and indispensable method.
The detailed protocols and comparative analysis provided in this guide are designed to equip researchers, scientists, and drug development professionals with the necessary framework to achieve complete and authoritative structural elucidation of 2-oxobutanamide and other small molecules of interest. The investment in obtaining a crystal structure provides a level of certainty and insight that is unparalleled by other analytical techniques, forming a solid foundation for further research and development.
References
-
Interpreting Infrared Spectra - Specac Ltd. [Link]
-
Interpreting IR Spectra - Chemistry Steps. [Link]
-
Carbonyl - compounds - IR - spectroscopy. [Link]
-
Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry - HSCprep. [Link]
-
12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. [Link]
-
2-Oxobutanamide | C4H7NO2 | CID 13378766 - PubChem. [Link]
Sources
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- 2. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
Safety Operating Guide
Personal protective equipment for handling 2-Oxobutanamide
Handling 2-Oxobutanamide (CAS 30887-80-0) requires precision, respect for its chemical reactivity, and an uncompromised approach to laboratory safety. As drug development increasingly leverages the α-ketoamide moiety as a privileged structural motif—particularly for designing covalent inhibitors targeting viral and human proteases—the handling of precursors like 2-Oxobutanamide has become routine in advanced medicinal chemistry workflows 1.
However, the very electrophilicity that makes this compound a potent biological warhead also renders it a significant occupational hazard. This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Oxobutanamide.
Chemical Profile & Hazard Causality
Before donning PPE or planning an experiment, it is critical to understand why the protection is necessary. 2-Oxobutanamide is a low-molecular-weight aliphatic α-ketoamide. The adjacent carbonyl groups create a highly electron-deficient (electrophilic) α-carbon.
-
Skin and Eye Irritation (H315, H319): Upon contact with physiological moisture (sweat, tears), the compound can undergo nucleophilic attack by epidermal keratinocytes or corneal proteins, leading to localized inflammation and severe irritation 2.
-
Respiratory Irritation (H335): As a crystalline powder, it poses a high risk of aerosolization. Inhalation of these micro-particles allows the electrophile to react with the mucosal lining of the respiratory tract 2.
Quantitative Safety & Logistical Data
| Property | Value | Operational Safety Implication |
|---|---|---|
| CAS Number | 30887-80-0 | Primary identifier for SDS and hazard tracking. |
| Molecular Weight | 101.10 g/mol | Low mass increases the risk of airborne particulate suspension. |
| Storage Temperature | 2°C to 8°C | Requires cold chain storage to prevent thermal degradation 3. |
| LogP | -0.55 | Highly hydrophilic; rapidly dissolves in mucosal membranes. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Mandates strict barrier protection and local exhaust ventilation 4. |
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the chemical's specific reactivity profile rather than generic lab rules.
-
Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile provides an excellent barrier against aliphatic amides. Double-gloving ensures that if the outer glove is breached by an undetected micro-tear or contaminated during weighing, the inner glove maintains the sterile and safe barrier.
-
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified).
-
Causality: Standard safety glasses are insufficient. The hydrophilic nature of 2-Oxobutanamide means that even minor airborne dust can rapidly dissolve in the eye's aqueous humor, causing immediate H319-level damage.
-
-
Body Protection: A fully buttoned, fluid-resistant lab coat and closed-toe non-porous shoes.
-
Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).
Operational Workflow & Handling Protocol
The following methodology ensures zero environmental contamination during the transfer and weighing of 2-Oxobutanamide.
Operational safety workflow for 2-Oxobutanamide handling and disposal.
Step-by-Step Weighing and Transfer Methodology:
-
Pre-Operational Verification: Confirm the fume hood is operational. Place an anti-static weighing mat inside the hood.
-
Thermal Equilibration (Critical Step): Transfer the sealed vial of 2-Oxobutanamide from the 2-8°C refrigerator to the fume hood. Do not open immediately. Allow it to equilibrate to ambient temperature for 15–20 minutes.
-
Causality: Opening a cold vial in a humid lab causes ambient condensation. Moisture will hydrolyze the α-ketoamide, degrading your reagent and potentially generating pressure in the vial over time.
-
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the plastic weighing boat.
-
Causality: 2-Oxobutanamide powder can carry a static charge, leading to sudden aerosolization when approached with a metal spatula.
-
-
Mass Transfer & Self-Validation: Using a clean, dry stainless-steel spatula, transfer the required mass. Perform a mass balance check: (Tare + Reagent) - Reagent transferred = Tare. This self-validating step ensures no unrecorded material was spilled into the hood environment.
-
Seal and Return: Flush the source vial with dry argon or nitrogen gas before resealing to displace ambient moisture, then immediately return to 2-8°C storage.
Spill Response and Disposal Plan
In the event of a localized spill within the fume hood, execute the following mitigation steps:
-
Containment: Do not sweep the dry powder, as the mechanical action generates hazardous respiratory aerosols.
-
Neutralization/Cleanup: Gently cover the spill with absorbent pads lightly dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate).
-
Causality: The mild base facilitates the rapid hydrolysis of the reactive α-ketoamide into less hazardous byproducts, neutralizing its electrophilic threat before physical removal.
-
-
Waste Segregation: Place all contaminated pads, weighing boats, and outer gloves into a clearly labeled, sealable hazardous waste bag.
-
Disposal: Route the sealed waste for high-temperature incineration according to institutional and EPA/local guidelines. Do not flush down the sink, as its high water solubility (LogP -0.55) will lead to rapid aquatic dispersion.
References
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. URL:[Link]
-
2-Oxobutanamide | C4H7NO2 | CID 13378766. PubChem - NIH. URL:[Link]
-
2-oxobutanamide | CAS 30887-80-0. American Elements. URL:[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
